m-PEG13-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O15/c1-32(2,3)47-31(33)5-6-35-9-10-37-13-14-39-17-18-41-21-22-43-25-26-45-29-30-46-28-27-44-24-23-42-20-19-40-16-15-38-12-11-36-8-7-34-4/h5-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVOXKPKDPSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Structure and Application of m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG13-Boc, a heterobifunctional linker critical in the development of targeted protein degraders.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) linker that plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound linker serves as the crucial bridge connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is characterized by three key components: a methoxy (m) group at one terminus, a chain of 13 ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protected amine group at the other terminus. The PEG chain provides desirable physicochemical properties such as increased solubility and improved pharmacokinetic profiles of the resulting PROTAC molecule. The Boc protecting group allows for controlled, sequential conjugation strategies in the synthesis of these complex molecules.
Chemical Structure and Properties
The precise chemical structure of this compound is defined by the arrangement of its constituent parts. The molecule consists of a methoxy-terminated polyethylene glycol chain with 13 repeating ethylene glycol units, which is connected to a Boc-protected amine.
Molecular Formula: C₃₂H₆₅NO₁₅
Structural Diagram
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃₂H₆₅NO₁₅ |
| Molecular Weight | 687.86 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically >95% |
Application in PROTAC Synthesis: A Logical Workflow
The primary application of this compound is in the modular synthesis of PROTACs. The Boc-protected amine allows for a strategic deprotection and subsequent coupling to a carboxylic acid-functionalized ligand, typically the E3 ligase binder or the target protein binder. The methoxy-terminated end of the PEG chain is generally unreactive, providing a stable terminus.
The logical workflow for utilizing a heterobifunctional linker like this compound in PROTAC synthesis is illustrated in the following diagram.
Caption: Logical workflow for PROTAC synthesis using this compound.
Experimental Protocol: Synthesis of a PROTAC using this compound
The following is a representative, detailed experimental protocol for the synthesis of a hypothetical PROTAC molecule using this compound.
Objective: To synthesize a PROTAC by coupling a target protein ligand (TPL-COOH) to an E3 ligase ligand (E3L-NH₂) via the this compound linker.
Materials:
-
This compound
-
Target Protein Ligand with a carboxylic acid handle (TPL-COOH)
-
E3 Ligase Ligand with a nucleophilic handle (e.g., E3L-OH or E3L-SH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting product, m-PEG13-NH₂, is used in the next step without further purification.
Step 2: Coupling of m-PEG13-NH₂ with TPL-COOH
-
Dissolve TPL-COOH (1.0 eq) in DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of m-PEG13-NH₂ (from Step 1, 1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the m-PEG13-TPL conjugate.
Step 3: Functionalization of the Methoxy Terminus (if required) and Final Coupling Note: This step is hypothetical and depends on the specific synthetic strategy. For this example, we assume the methoxy group is modified to a reactive group for coupling with the E3 ligase ligand.
-
Chemically modify the methoxy group of the m-PEG13-TPL conjugate to a suitable reactive handle (e.g., a tosylate or a mesylate).
-
Dissolve the modified m-PEG13-TPL (1.0 eq) and the E3 Ligase Ligand (E3L-OH or E3L-SH, 1.2 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution reaction.
-
Heat the reaction mixture if necessary and monitor its progress by LC-MS.
-
After completion, perform an aqueous workup as described in Step 2.
-
Purify the final PROTAC molecule using preparative HPLC.
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using analytical HPLC.
-
Verify the molecular weight of the synthesized PROTAC by high-resolution mass spectrometry (HRMS).
-
Confirm the structure of the final compound by ¹H and ¹³C NMR spectroscopy.
Conclusion
This compound is a versatile and highly valuable tool in the field of drug discovery, particularly for the development of PROTACs. Its well-defined length, hydrophilicity, and the presence of a Boc-protected amine for controlled synthesis make it an ideal linker for connecting protein-targeting ligands. The systematic use of such linkers enables the fine-tuning of the pharmacokinetic and pharmacodynamic properties of PROTAC molecules, ultimately accelerating the development of novel therapeutics for a wide range of diseases. The detailed understanding of its structure and reactivity, as outlined in this guide, is essential for researchers aiming to leverage the full potential of targeted protein degradation.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of m-PEG13-Boc in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands—one binding the target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Among the various types of linkers, polyethylene glycol (PEG) linkers have gained prominence due to their favorable characteristics. This guide focuses on the role of a specific long-chain PEG linker, This compound , in PROTAC design. While direct literature on PROTACs explicitly incorporating this compound is limited, this guide will draw upon data from PROTACs with similar long-chain PEG linkers to illustrate its function and importance. We will use a well-characterized BRD4-targeting PROTAC as a representative example to provide quantitative data and detailed experimental protocols.
The Strategic Importance of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which confer several advantageous properties to PROTAC molecules:
-
Enhanced Solubility and Permeability : The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their bioavailability and cell permeability, although an optimal balance must be struck to ensure efficient passage through cell membranes.[1][2]
-
Flexibility and Ternary Complex Formation : The flexibility of the PEG linker allows the two ligands of the PROTAC to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex with the target protein and the E3 ligase.[3][4]
-
Tunable Length : PEG linkers can be synthesized in various lengths, allowing for precise control over the distance between the target protein and the E3 ligase.[1] The linker length is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy.
The "this compound" linker is a methoxy-terminated PEG chain with 13 ethylene glycol units, functionalized with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a commonly used protecting group for amines in organic synthesis, which can be readily removed under acidic conditions to allow for the coupling of the linker to either the target protein ligand or the E3 ligase ligand.
Representative PROTAC Example: A BRD4 Degrader with a Long-Chain PEG Linker
To illustrate the role of a long-chain PEG linker analogous to this compound, we will consider a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. Several studies have explored the impact of PEG linker length on the degradation of BRD4.
Quantitative Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of BRD4-targeting PROTACs with different PEG linker lengths. These PROTACs typically consist of a JQ1 ligand for BRD4 and a pomalidomide ligand for the Cereblon (CRBN) E3 ligase.
| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 Degrader (4 PEG units) | < 0.5 | > 90 | H661 | |
| BRD4 Degrader (5 PEG units) | < 0.5 | > 90 | H661 | |
| BRD4 Degrader (8 PEG units) | ~10 | ~85 | 22Rv1 | Fictionalized Example |
| BRD4 Degrader (12 PEG units) | ~25 | ~80 | 22Rv1 | Fictionalized Example |
Note: Data for 8 and 12 PEG units are illustrative and based on general trends observed in the literature, as specific data for these exact linker lengths in direct comparison may not be readily available in a single source.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC with a long-chain PEG linker.
Synthesis of a BRD4-Targeting PROTAC with an m-PEG13-Amine Linker
This protocol describes the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative, pomalidomide, and a deprotected this compound linker (m-PEG13-amine).
Step 1: Synthesis of JQ1-acid
-
To a solution of JQ1 (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an excess of a reagent for ester hydrolysis (e.g., lithium hydroxide in a mixture of THF and water).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield JQ1-acid.
Step 2: Coupling of JQ1-acid with m-PEG13-amine
-
Dissolve JQ1-acid (1.0 eq) and m-PEG13-amine (1.1 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide).
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the JQ1-PEG13-amine intermediate.
Step 3: Coupling of JQ1-PEG13-amine with Pomalidomide-acid
-
Follow a similar coupling procedure as in Step 2, using the JQ1-PEG13-amine intermediate (1.0 eq) and a suitable pomalidomide derivative with a carboxylic acid handle.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Western Blot Analysis for BRD4 Degradation
-
Cell Culture and Treatment : Plate a suitable cell line (e.g., 22Rv1 prostate cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
-
Quantification : Quantify the band intensities using densitometry software. The DC50 and Dmax values can be calculated from the dose-response curve.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Signaling Pathway of BRD4
Caption: Simplified signaling pathway of BRD4 and its inhibition by a PROTAC.
References
An In-depth Technical Guide on the Mechanism of Action of m-PEG13-Boc in Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the role and mechanism of m-PEG13-Boc in the context of targeted protein degradation. This compound is not itself an active degrader molecule but a critical component—a linker—used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, this approach removes the protein entirely, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable"[1][2].
The most prominent technology in this field is the use of PROTACs. These are heterobifunctional molecules designed to hijack the body's ubiquitin-proteasome system (UPS)[]. A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (Protein of Interest, POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands[1][].
The function of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to target another protein molecule.
The Role of this compound as a PROTAC Linker
This compound is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of PROTACs. Its structure and function are central to creating an effective degrader molecule.
-
"m-PEG13" : This refers to a methoxy-terminated polyethylene glycol chain with 13 repeating ethylene glycol units. The PEG component of the linker is crucial for several reasons:
-
Solubility and Permeability : The introduction of a PEG chain can increase the water solubility and cell permeability of the final PROTAC molecule, which are critical pharmacokinetic properties.
-
Spatial Orientation : The length and flexibility of the PEG chain are critical for establishing a stable and productive ternary complex between the target protein and the E3 ligase. Systematic changes in linker length are a key part of optimizing a PROTAC's degradation efficiency.
-
-
"Boc" : This is an abbreviation for tert-butyloxycarbonyl, a common protecting group for amines in organic synthesis. In this compound, the Boc group temporarily blocks a reactive amine. This protection is essential during the multi-step synthesis of a PROTAC, allowing chemists to selectively attach one ligand to the linker before deprotecting the amine to attach the second ligand. The Boc group is typically removed under acidic conditions.
Therefore, this compound serves as a foundational building block for constructing the bridge that is essential to a PROTAC's function.
Core Mechanism of Action
The mechanism of a PROTAC synthesized using a linker like this compound follows a catalytic cycle that leverages the cell's natural protein degradation pathway.
-
Ternary Complex Formation : The PROTAC molecule, once inside the cell, simultaneously binds to its target protein (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This forms a transient "target protein-PROTAC-E3 ligase" ternary complex. The m-PEG13 linker dictates the distance and orientation between the two proteins, which is a critical factor for the success of the next step.
-
Ubiquitination : Within the ternary complex, the E3 ligase acts as a catalyst, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation : The chain of ubiquitin molecules acts as a tag, marking the target protein for recognition by the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.
-
PROTAC Recycling : After the ubiquitination event, the PROTAC molecule is released from the complex and can bind to another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.
Caption: The catalytic cycle of a PROTAC molecule.
Experimental Protocols for Evaluating PROTAC Efficacy
To assess the efficacy of a PROTAC synthesized with an this compound linker, a series of standard biochemical and cellular assays are employed.
Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, or a cancer cell line expressing the target protein) in 6-well plates. Allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize protein levels.
-
Wash the membrane with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
Caption: Standard workflow for Western Blot analysis.
Objective: To provide evidence of the PROTAC-induced ternary complex formation between the target protein and the E3 ligase.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration (determined by Western Blot) for a short duration (e.g., 1-2 hours) to capture the transient complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or a tag if the protein is overexpressed) overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: Analyze the eluted samples by Western Blot using an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) to confirm its presence in the complex.
Data Presentation
Quantitative data from dose-response and time-course experiments are typically summarized to determine key degradation parameters.
| PROTAC Concentration | % Target Protein Remaining (Mean ± SD) |
| Vehicle Control (0 nM) | 100 ± 5.2 |
| 1 nM | 85.3 ± 4.1 |
| 10 nM | 52.1 ± 6.5 |
| 100 nM | 15.8 ± 3.9 |
| 1 µM | 5.2 ± 2.1 |
| 10 µM | 8.9 ± 3.3 (Hook Effect) |
Data are representative. Values are normalized to the vehicle control. The increase in protein level at 10 µM is an example of the "hook effect," a common phenomenon with PROTACs where high concentrations can inhibit efficient ternary complex formation.
| Parameter | Description | Representative Value |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | 12 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | 95% |
| t₁/₂ | The time required to degrade 50% of the target protein at a fixed PROTAC concentration. | ~6 hours |
These parameters are essential for comparing the potency and efficacy of different PROTAC molecules during the drug development process.
References
The Role of PEG Linkers in Targeted Therapy: A Technical Guide
Abstract: The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has become a cornerstone strategy in the development of targeted therapeutics. By acting as versatile linkers, PEGs profoundly alter the physicochemical and pharmacological properties of conjugated molecules, such as antibodies, proteins, and nanoparticles. This guide provides an in-depth technical overview of the role of PEG linkers in targeted therapy. It details their impact on pharmacokinetics and pharmacodynamics, presents quantitative data on their performance, outlines key experimental methodologies for their development and evaluation, and visualizes the underlying principles and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of PEG linker technology.
Introduction to PEG Linkers in Targeted Therapy
Targeted therapies are designed to interact with specific molecular targets associated with a disease, thereby increasing efficacy and reducing off-target side effects. Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that is widely used as a linker to enhance the therapeutic properties of these targeted agents.[1][2] The process of PEGylation can significantly improve a drug's profile by:
-
Increasing Hydrodynamic Size: This larger size reduces renal clearance, thereby extending the plasma half-life of the therapeutic.[3][4]
-
Enhancing Solubility: PEG can increase the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[5]
-
Masking from the Immune System: The PEG chain creates a protective hydrophilic shield that can reduce recognition by the immune system and proteolytic enzymes, lowering immunogenicity and degradation.
-
Facilitating Passive Targeting: For cancer therapies, the increased circulation time and size of PEGylated nanoparticles or drugs allows them to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This phenomenon arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.
However, PEGylation is not without its challenges. The "PEG dilemma" refers to the potential for the PEG chain to cause steric hindrance, which can decrease the binding affinity of the therapeutic to its target. Furthermore, the development of anti-PEG antibodies in patients, either pre-existing or treatment-induced, can lead to Accelerated Blood Clearance (ABC) of the drug, reducing its efficacy and potentially causing hypersensitivity reactions.
Quantitative Impact of PEGylation on Pharmacokinetics and Tumor Accumulation
The primary advantage of using PEG linkers is the significant improvement in the pharmacokinetic (PK) profile of the conjugated therapeutic. This is most clearly demonstrated by the dramatic extension of the plasma half-life.
Pharmacokinetic Parameters
The tables below summarize comparative PK data for several key therapeutics, illustrating the profound effect of PEGylation.
| Therapeutic Agent | Formulation | Plasma Half-life (t½) | Area Under the Curve (AUC) | Reference(s) |
| Doxorubicin | Free Drug | ~10 minutes | - | |
| PEGylated Liposomal | ~55 hours | ~300-fold greater than free drug | ||
| Interferon alfa-2b | Non-PEGylated | ~2-3 hours | - | |
| PEGylated | ~10-fold greater than non-PEGylated | - | ||
| Cisplatin | Conventional | - | 152-fold less than PEGylated | |
| PEGylated Liposomal | - | 152-fold greater than conventional |
Table 1: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Therapeutics.
Tumor Accumulation
For oncology applications, a key benefit of the extended circulation afforded by PEGylation is enhanced accumulation at the tumor site via the EPR effect.
| Nanoparticle Type | Tumor Accumulation (%ID/g) | Animal Model | Reference(s) |
| PEGylated Gold Nanorods | ~1.35% | Murine Xenograft | |
| PEGylated Liposomes | ~3-8% (depending on tumor size) | Human Xenograft Mouse Model | |
| General Nanoparticles (Median) | ~0.67% | Various Murine Models |
%ID/g = Percentage of Injected Dose per gram of tumor tissue. Table 2: Tumor Accumulation of PEGylated Nanoparticles.
Key Experimental Methodologies
The development and evaluation of a PEGylated therapeutic involves a series of well-defined experimental stages, from initial synthesis to in vivo efficacy studies.
Synthesis and Purification of PEGylated Conjugates
Objective: To covalently attach a PEG linker to a therapeutic molecule (e.g., an antibody) and purify the resulting conjugate. A common method involves the use of an N-Hydroxysuccinimide (NHS) ester-activated PEG, which reacts with primary amines (e.g., on lysine residues) on the protein.
Protocol: Amine-Reactive PEGylation using an NHS Ester
-
Reagent Preparation:
-
Dissolve the antibody to a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0.
-
Equilibrate the PEG-NHS ester reagent vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not store this solution.
-
-
Conjugation Reaction:
-
Calculate the volume of the PEG-NHS ester solution needed to achieve the desired molar excess over the antibody (a 10 to 50-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching buffer, such as Tris or glycine, to a final concentration of ~50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted PEG and quenching reagents using Size Exclusion Chromatography (SEC).
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column. The larger PEGylated protein will elute before the smaller, unreacted PEG molecules.
-
Collect the fractions corresponding to the purified PEGylated conjugate.
-
Characterization of PEGylated Conjugates
Objective: To confirm the successful conjugation and determine the degree of PEGylation.
Protocol: Analysis by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Desalt the purified PEGylated protein sample using a suitable method, such as dialysis or centrifugal filters, to exchange it into a buffer compatible with mass spectrometry (e.g., 10mM ammonium acetate).
-
Mix the desalted sample with a suitable MALDI matrix solution (e.g., sinapinic acid or alpha-cyano-hydroxy-cinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry completely.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode, which is suitable for high molecular weight molecules.
-
Acquire the mass spectrum over a mass range that encompasses the unconjugated protein and the expected masses of the PEGylated species.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks. The first major peak corresponds to the unconjugated protein.
-
Subsequent peaks, separated by the mass of the PEG chain, represent proteins conjugated with one, two, three, or more PEG molecules.
-
The distribution and intensity of these peaks can be used to determine the average degree of PEGylation and the heterogeneity of the product.
-
In Vitro Cytotoxicity Assay
Objective: To compare the biological activity and potency of a PEGylated cytotoxic drug against its non-PEGylated counterpart.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow the cells to adhere.
-
-
Drug Treatment:
-
Prepare serial dilutions of both the PEGylated and non-PEGylated drugs in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for both the PEGylated and non-PEGylated compounds.
-
In Vivo Pharmacokinetics and Efficacy Studies
Objective: To evaluate the PK profile and anti-tumor efficacy of a PEGylated therapeutic in a living organism.
Protocol: Murine Xenograft Tumor Model
-
Model Establishment:
-
Subcutaneously inject human cancer cells (e.g., 1-5 million cells suspended in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
-
Pharmacokinetic Study:
-
Administer a single intravenous dose of the PEGylated or non-PEGylated drug to a cohort of tumor-bearing mice.
-
At designated time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 96 hr), collect blood samples via tail vein or cardiac puncture.
-
Process the blood to obtain plasma and analyze the drug concentration using a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
At the end of the study, harvest tumors and major organs (liver, spleen, kidneys) to determine drug biodistribution.
-
Calculate key PK parameters such as half-life (t½), clearance, and AUC.
-
-
Efficacy Study:
-
Administer the PEGylated drug, non-PEGylated drug, and a vehicle control to the respective groups of tumor-bearing mice according to a predetermined dosing schedule (e.g., once weekly for 3 weeks).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the treated groups and the control group to determine the anti-tumor efficacy of the PEGylated therapeutic.
-
Visualizing Key Concepts and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
Conclusion and Future Perspectives
PEG linkers are an established and powerful tool in targeted therapy, offering significant advantages in improving the pharmacokinetic profiles and tumor-targeting capabilities of various drugs. The benefits of increased half-life, improved solubility, and reduced immunogenicity have led to the clinical success of numerous PEGylated products. However, challenges related to the "PEG dilemma" and the potential for immunogenic responses necessitate ongoing innovation. Future research is focused on developing next-generation linkers, such as biodegradable PEGs and alternative polymers, to mitigate these drawbacks. Additionally, site-specific conjugation techniques are being refined to produce more homogeneous and well-defined conjugates with optimized therapeutic indices. As our understanding of the complex interactions between PEGylated therapeutics and biological systems deepens, PEG linker technology will continue to be a critical component in the design of safer and more effective targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A randomized study of pegylated liposomal doxorubicin versus continuous-infusion doxorubicin in elderly patients with acute lymphoblastic leukemia: the GRAALL-SA1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its stability under a broad range of reaction conditions and the facility with which it can be removed under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning.
Core Principles of Boc Protection and Deprotection
The Boc group is typically introduced to an amine functionality via reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] The resulting N-tert-butylcarbamate is stable to most nucleophiles and bases, rendering it an effective protecting group.[2]
The deprotection of a Boc-protected amine is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3] This cation can then be scavenged or deprotonate to form isobutylene.
Physicochemical Properties of Di-tert-butyl Dicarbonate ((Boc)₂O)
Di-tert-butyl dicarbonate is the most common reagent for the introduction of the Boc group. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molar Mass | 218.25 g/mol [4] |
| Appearance | Colorless solid or liquid[4] |
| Melting Point | 22–24 °C |
| Boiling Point | 56–57 °C at 0.5 mmHg |
| Density | 0.95 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in most organic solvents |
Boc Protection of Amines: Reaction Conditions and Yields
The protection of amines with (Boc)₂O is a versatile reaction that can be adapted to a wide range of substrates, including primary, secondary, and aromatic amines. The choice of solvent and base, as well as the reaction temperature, can influence the reaction time and yield. The following tables provide a summary of typical conditions and outcomes for the Boc protection of various amine substrates.
Boc Protection of Primary Aliphatic Amines
| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Primary Amine | (Boc)₂O (1.1 equiv), THF, rt | Not Specified | High | |
| Primary Amine | (Boc)₂O (1.1 equiv), NaHCO₃, H₂O/THF, rt | Not Specified | High | |
| Aminoglycoside | (Boc)₂O (1.6 equiv), H₂O/MeOH/TEA (10:10:7), 55 °C | 16 h | 90-97 |
Boc Protection of Secondary Aliphatic Amines
| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Secondary Amine | Aldehyde (1 equiv), Primary Amine (1 equiv), (Boc)₂O (1.2 equiv), STAB (2.5 equiv), NEt₃ (2.5 equiv), CH₂Cl₂, rt | 5 h | 80-95 |
Boc Protection of Aromatic Amines
| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | (Boc)₂O (1.1 equiv), H₂O/Acetone (9.5:0.5), rt | 8 min | 94 | |
| Benzylamine | (Boc)₂O (1.1 equiv), H₂O/Acetone (9.5:0.5), rt | 8 min | 98 | |
| 3-Chloroaniline | (Boc)₂O (1 equiv), H₂O, rt | 4 h | Not Specified | |
| p-Toluidine | (Boc)₂O, CD₃OD, rt | Not Specified | (70-fold faster than in CDCl₃) |
Boc Deprotection: A Comparison of Methods
The removal of the Boc group is a critical step in many synthetic pathways. The choice of deprotection method depends on the substrate's sensitivity to acid and the presence of other acid-labile functional groups.
Acidic Deprotection with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a common and effective reagent for Boc deprotection. The reaction is typically fast and proceeds at room temperature.
| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-Boc-protected amine | 25% TFA in DCM, rt | 2 h | 60 | |
| N-Boc-protected amine | TFA in DCM, rt | 18 h | 87 | |
| N-Boc-protected amine | TFA in DCM, 0 °C to rt | 1 h | Quantitative | |
| Boc-protected amine | 5 equiv. TFA, CH₂Cl₂, 60 °C (microwave) | 30 min | Not Specified |
Acidic Deprotection with Hydrochloric Acid (HCl)
Hydrochloric acid, often as a solution in an organic solvent like dioxane or methanol, is another widely used reagent for Boc cleavage.
| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc-protected amine | 4M HCl in dioxane, rt | 2 h | Not Specified | |
| Boc-protected amine | 4M HCl in dioxane, rt | 16 h | Not Specified | |
| Boc-protected amino acid | 4M HCl in dioxane, rt | 30 min | Not Specified | |
| Boc-protected amine | Concentrated HCl, Acetone | Not Specified | High (multi-kg scale) |
Alternative Deprotection Methods
For substrates that are sensitive to strong acids, alternative deprotection methods have been developed.
| Method | Reagents and Conditions | Substrate Scope | Reference |
| Thermal Deprotection | Trifluoroethanol, 150 °C | N-Boc aryl and alkyl amines | |
| Lewis Acid-Mediated | Oxalyl chloride (3 equiv), Methanol, rt | Aliphatic, aromatic, and heterocyclic N-Boc amines |
Experimental Protocols
The following sections provide detailed experimental protocols for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), Acetonitrile, or Water)
-
Optional Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
If the amine is a salt, add 1.0-1.2 equivalents of a base.
-
Add di-tert-butyl dicarbonate to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove byproducts and excess reagents.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of a Boc group using TFA in dichloromethane.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: General Procedure for N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides a method for Boc deprotection using a solution of HCl in dioxane.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution to the stirred mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.
Visualizing Boc Chemistry: Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow for Boc protection and deprotection.
Caption: Mechanism of Boc protection of an amine with di-tert-butyl dicarbonate.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc protection and deprotection.
References
An In-Depth Technical Guide to m-PEG13-Boc: Supplier Information and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (13 units) with a tert-butyloxycarbonyl (Boc) protected amine terminus (m-PEG13-Boc). This heterobifunctional linker is of significant interest in bioconjugation, drug delivery, and particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines supplier information, key technical data, detailed experimental protocols for its use, and visual representations of relevant workflows and chemical reactions.
Supplier and Purchasing Information
The primary supplier identified for this compound is MedChemExpress . Additionally, several companies specialize in custom polyethylene glycol (PEG) synthesis and could serve as alternative sources.
Primary Supplier:
-
MedChemExpress
Custom Synthesis Specialists:
For researchers requiring modified versions of this linker or bulk quantities, the following companies offer custom PEG synthesis services:
-
Creative PEGWorks
-
Biochempeg
-
JenKem Technology
-
Profacgen
It is recommended to contact these suppliers directly to inquire about the synthesis of this compound to specific requirements.
Technical Data
The following table summarizes the available quantitative data for this compound and a closely related compound, Tos-PEG13-Boc, for comparative purposes. While a detailed Certificate of Analysis for this compound was not publicly available, typical purity for similar products from the supplier is high.
| Property | This compound (from MedChemExpress) | Tos-PEG13-Boc (for reference) |
| Molecular Formula | C₃₂H₆₄O₁₅[1] | C₃₈H₆₈O₁₇S |
| Molecular Weight | 688.84 g/mol [1] | 829.01 g/mol |
| CAS Number | Not explicitly provided | 2820397-84-8 |
| Appearance | Likely a colorless to light yellow oil or liquid | To be determined |
| Purity | >95% (Typical for similar products) | >95% |
| Storage Conditions | Store at -20°C for long-term stability | Dry, dark, at 0-4°C (short term) or -20°C (long term) |
| Solubility | Soluble in DMSO, DMF, and dichloromethane | Soluble in DMSO and other organic solvents |
Experimental Protocols
The this compound linker is primarily used to conjugate molecules of interest, often after the removal of the acid-labile Boc protecting group to liberate a primary amine. Below are detailed protocols for Boc deprotection and a subsequent amide coupling reaction, a common application in PROTAC synthesis.
Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine (m-PEG13-NH₂), which is then ready for conjugation.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material. The deprotected product will have a lower Rf value on TLC due to its increased polarity.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting product is the TFA salt of m-PEG13-NH₂, which can often be used directly in the next step.
-
Optional: For applications requiring the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
Amide Coupling for PROTAC Synthesis
This protocol outlines the conjugation of the deprotected m-PEG13-amine to a molecule containing a carboxylic acid, a key step in the assembly of a PROTAC.
Materials and Reagents:
-
m-PEG13-NH₂ (TFA salt or free amine)
-
Target Molecule-COOH (Warhead or E3 ligase ligand with a carboxylic acid handle) (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Target Molecule-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the m-PEG13-NH₂ (dissolved in a small amount of anhydrous DMF) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final conjugate.
Visualizations
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.
Caption: Workflow for PROTAC synthesis using a this compound linker.
Caption: Chemical scheme of the Boc deprotection of this compound.
References
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for m-PEG13-Boc, a methoxy-terminated polyethylene glycol (PEG) linker with a tert-butyloxycarbonyl (Boc) protected amine. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to ensure a safe and effective laboratory environment when working with this compound.
Introduction to this compound
This compound is a valuable tool in bioconjugation and is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG component of this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule[4][5]. The Boc protecting group provides a stable handle for a terminal amine, which can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule.
Hazard Identification and Safety Precautions
General Safety Recommendations:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Not generally required with adequate ventilation | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosols are generated. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity and stability of this compound.
Handling:
-
Avoid creating dust or aerosols.
-
Weigh the compound in a ventilated enclosure.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is typically -20°C for long-term stability.
-
Protect from light and moisture.
-
Store away from strong oxidizing agents.
Experimental Protocols
The following are detailed methodologies for common experimental procedures involving Boc-protected PEG linkers like this compound, particularly in the context of PROTAC synthesis.
Protocol 1: Boc Deprotection of a PEG Linker
This procedure describes the removal of the Boc protecting group to yield a free amine.
Reagents and Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can often be used in the next step without further purification.
Experimental Workflow for Boc Deprotection
Workflow for the Boc deprotection of a PEG linker.
Protocol 2: Amide Coupling for PROTAC Synthesis
This protocol outlines the coupling of the deprotected amine-PEG linker to a carboxylic acid-functionalized molecule (e.g., an E3 ligase ligand or a target protein ligand).
Reagents and Materials:
-
Deprotected Amine-PEG linker (from Protocol 1)
-
Carboxylic acid-functionalized component
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et3N)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2-3 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected amine-PEG linker (TFA salt, ~1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC.
Logical Flow of PROTAC Synthesis via Amide Coupling
Logical relationship in PROTAC synthesis.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain. Treat it as chemical waste and dispose of it through a licensed disposal company.
Conclusion
While this compound is not considered a highly hazardous material, adherence to standard laboratory safety protocols is paramount. This guide provides a framework for the safe handling, storage, and use of this compound. Researchers should always consult their institution's specific safety guidelines and exercise caution when working with any chemical compound. By following these procedures, scientists can confidently and safely utilize this compound in their research and development endeavors.
References
molecular weight and formula of m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on m-PEG13-Boc, a monodisperse polyethylene glycol (PEG) derivative that is Boc-protected. It is a valuable tool in bioconjugation, drug delivery, and proteomics, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₃₂H₆₄O₁₅ |
| Molecular Weight | 688.85 g/mol |
| Structure | Methoxy-(polyethylene glycol)₁₃-Boc |
| Description | A PEG-based linker for PROTACs that joins two essential ligands, facilitating the formation of PROTAC molecules and promoting selective protein degradation. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. Below are generalized methodologies for its use in the synthesis of a PROTAC.
Objective: To synthesize a PROTAC by sequentially coupling a ligand for an E3 ubiquitin ligase and a ligand for a target protein to the this compound linker.
Materials:
-
This compound
-
Ligand for E3 ubiquitin ligase with a reactive functional group (e.g., a free amine)
-
Ligand for the target protein with a compatible reactive functional group (e.g., a carboxylic acid)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Coupling agents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Protocol:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the deprotected m-PEG13-amine.
-
-
Coupling of the First Ligand:
-
Dissolve the deprotected m-PEG13-amine and the E3 ligase ligand in anhydrous DMF.
-
Add coupling agents such as HATU and HOBt, followed by a tertiary amine base (e.g., DIPEA) to facilitate the amide bond formation.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the resulting conjugate using reverse-phase HPLC.
-
-
Coupling of the Second Ligand:
-
The purified product from the previous step, which now has a terminal functional group from the first ligand, is reacted with the second ligand (for the target protein).
-
The coupling conditions will depend on the nature of the reactive groups. For a carboxylic acid on the target protein ligand, similar amide coupling conditions as in step 2 can be used.
-
After the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Visualizations
To further illustrate the concepts and workflows associated with this compound, the following diagrams are provided.
Caption: Workflow for the synthesis of a PROTAC using this compound as a linker.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Methodological & Application
Synthesis of m-PEG13-Boc: A Versatile Linker for PROTAC Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[3][4] This document provides a detailed protocol for the synthesis of m-PEG13-Boc, a monodisperse PEG linker with a terminal methoxy group and a Boc-protected amine, making it a valuable building block for the modular construction of PROTACs.
The methoxy group at one terminus prevents unwanted crosslinking reactions, while the Boc-protected amine at the other end allows for controlled, sequential conjugation to either the target protein ligand or the E3 ligase ligand. The length of the PEG chain (n=13) provides a significant degree of spatial flexibility, which is crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
Synthesis of this compound from m-PEG13-amine
This protocol details the protection of the primary amine of methoxy-PEG13-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the acid-labile Boc protecting group onto an amine.
Materials:
-
Methoxy-PEG13-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methoxy-PEG13-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.5 equivalents) or DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine. Reaction times can vary but are typically in the range of 2-12 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution to afford the pure this compound product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of Boc-protected PEG amines. Please note that the exact values for this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Typical Value |
| Reaction Yield | 85 - 98% |
| Purity (by LC-MS or NMR) | >95% |
| ¹H NMR | Peaks corresponding to the PEG backbone, the methoxy group, and the Boc protecting group should be observed. |
| ¹³C NMR | Resonances for the carbons of the PEG chain, the methoxy group, and the Boc group should be present. |
| Mass Spectrometry (ESI-MS) | The calculated mass for the [M+Na]⁺ or [M+H]⁺ ion of this compound should be observed. |
Diagrams
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Role of this compound Linker in a PROTAC
Caption: Assembly of a PROTAC using the this compound linker.
References
Application Notes and Protocols for the Use of m-PEG13-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of m-PEG13-Boc, a methoxy-polyethylene glycol derivative with a terminal Boc-protected amine and a carboxylic acid, into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The introduction of a PEG linker of this length can significantly enhance the solubility, pharmacokinetic properties, and therapeutic potential of peptides.
Introduction to this compound in Peptide Synthesis
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to improve the pharmacological profiles of peptides and proteins. This compound serves as a hydrophilic spacer that can be incorporated into a peptide sequence during SPPS. This modification can lead to several benefits, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides, mitigating aggregation during synthesis and purification.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a peptide, reducing renal clearance and extending its circulating half-life.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing its immunogenicity.
-
Increased Proteolytic Stability: The steric hindrance provided by the PEG chain can protect the peptide backbone from enzymatic degradation.
The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of this compound makes it fully compatible with the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.
Core Principles of Boc-SPPS
Boc-SPPS is a robust method for peptide synthesis that relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. The side chains of amino acids are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. The synthesis cycle involves the following key steps:
-
Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered organic base, such as diisopropylethylamine (DIEA).
-
Coupling: Activation of the carboxylic acid of the incoming Boc-protected amino acid (or this compound) and its subsequent coupling to the free N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products before initiating the next cycle.
This cycle is repeated until the desired peptide sequence, including the PEGylated moiety, is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the incorporation of this compound in a standard Boc-SPPS workflow. These values are intended as a starting point and may require optimization based on the specific peptide sequence and resin characteristics.
Table 1: Reagents and Conditions for a Standard Boc-SPPS Cycle
| Step | Reagent/Condition | Typical Value/Range | Notes |
| Resin Swelling | Solvent | Dichloromethane (DCM) | Swell for 30-60 minutes before the first deprotection. |
| Deprotection | Reagent | 25-50% TFA in DCM | A two-step deprotection (e.g., 1 min + 20 min) is common. |
| Neutralization | Reagent | 5-10% DIEA in DCM or DMF | Perform two neutralization steps to ensure a free amine. |
| Washing | Solvents | DCM, DMF, Isopropanol (IPA) | Extensive washing is crucial for high purity. |
Table 2: Coupling Parameters for this compound
| Parameter | Value/Range | Notes |
| This compound Equivalents | 1.5 - 3.0 | Relative to the resin loading. Higher excess may be needed for difficult couplings. |
| Coupling Reagent Equivalents | 1.5 - 3.0 | Relative to the resin loading. |
| Additive (e.g., HOBt) Equivalents | 1.5 - 3.0 | Relative to the resin loading. |
| Base (e.g., DIEA) Equivalents | 3.0 - 6.0 | For in-situ neutralization and activation. |
| Coupling Time | 2 - 12 hours | Longer coupling times may be necessary due to the steric bulk of the PEG chain. Monitoring the reaction is recommended. |
| Solvent | DMF, NMP | Solvents that promote resin swelling and reagent solubility are preferred. |
Table 3: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Acronym | Notes |
| Dicyclohexylcarbodiimide | DCC | A classic and cost-effective reagent. The urea byproduct is insoluble and must be filtered. |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea byproduct is soluble in most organic solvents. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium salt-based reagent, effective for sterically hindered couplings. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | One of the first phosphonium salt reagents developed. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A widely used and efficient aminium/uronium salt-based coupling reagent.[1] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Generally more reactive than HBTU with less risk of racemization.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involved in the solid-phase synthesis of a peptide incorporating this compound using the Boc strategy.
Protocol 1: Standard Boc-SPPS Cycle
This protocol describes a single cycle of deprotection, neutralization, and coupling for a standard Boc-protected amino acid on a 0.1 mmol scale.
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash with isopropanol (IPA) (2 times) to shrink the resin and help remove trapped TFA.[2]
-
Wash with DCM (3 times).
-
-
Neutralization:
-
Add 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 times).
-
Wash with N,N-dimethylformamide (DMF) (3 times) to prepare for coupling.
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to neutralize the amino acid salt and activate the coupling reagent.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test (a negative result indicates a complete reaction).
-
If the coupling is incomplete, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash with DCM (3 times).
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Incorporation of this compound
This protocol details the specific steps for coupling this compound to the N-terminus of the growing peptide chain.
-
Resin Preparation:
-
Perform the deprotection and neutralization steps as described in Protocol 1 to expose the free N-terminal amine on the resin-bound peptide.
-
-
This compound Coupling:
-
In a separate vial, dissolve this compound (2 equivalents) and an appropriate coupling reagent and additive (e.g., HBTU/HOBt, 2 equivalents each) in DMF.
-
Add DIEA (4 equivalents) to the solution.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature. Due to the size of the PEG linker, a longer coupling time is generally required.
-
Monitor the reaction progress. The Kaiser test may be less reliable for PEGylated amines; monitoring by cleaving a small sample of resin and analyzing by mass spectrometry is a more definitive method.
-
If the coupling is incomplete, a second coupling with fresh reagents can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) to ensure complete removal of any unreacted PEG reagent.
-
Wash with DCM (3 times).
-
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of cleaving the PEGylated peptide from the resin and removing the side-chain protecting groups using anhydrous hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DMF and DCM and dry it thoroughly under vacuum.
-
-
HF Cleavage:
-
Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) to the resin to protect sensitive amino acid residues from side reactions.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the peptide precipitate with cold ether several times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water).
-
Purify the PEGylated peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Visualizations
The following diagrams illustrate the key workflows and chemical transformations in the solid-phase synthesis of a PEGylated peptide using this compound.
Caption: General workflow for Boc-SPPS incorporating a PEGylation step.
Caption: Key chemical transformations in a single cycle of Boc-SPPS.
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis is a valuable technique for enhancing their therapeutic properties. By following the protocols outlined in these application notes and carefully optimizing the reaction conditions, researchers can successfully synthesize high-purity PEGylated peptides for a wide range of applications in research and drug development. Careful monitoring of the coupling steps, particularly for the sterically demanding this compound, is crucial for achieving high yields and purity.
References
Application Notes and Protocols for Boc Deprotection of m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from m-PEG13-Boc, yielding the corresponding amine. The Boc protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] The following protocols are designed to be a comprehensive guide for researchers, offering insights into reaction conditions, monitoring, and purification.
Overview of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process.[3] The reaction is initiated by the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[4] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane. The choice of deprotection conditions often depends on the presence of other acid-sensitive functional groups in the molecule.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated amines using common acidic reagents. These parameters can be used as a starting point for the optimization of the deprotection of this compound.
| Parameter | TFA in DCM | 4M HCl in 1,4-Dioxane | Reference |
| Acid Concentration | 20-50% (v/v) | 4 M | |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 4 hours | 1 - 4 hours | |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel (for optional work-up)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA to the desired concentration (typically 20-50% v/v). For example, for a 50% TFA/DCM solution, add an equal volume of TFA to the DCM. The addition can be done at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.
Optional Basic Work-up to Obtain the Free Amine:
-
Dissolve the residue in DCM and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method provides an alternative to TFA and can be advantageous in certain cases.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent if necessary, or use it directly if it is an oil.
-
Add a 4M solution of HCl in 1,4-dioxane to the starting material.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Reaction Monitoring
It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group while minimizing potential side reactions from prolonged exposure to strong acid.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the reaction. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value on a silica gel plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, the desired product, and any byproducts.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the acid or extending the reaction time. For sterically hindered substrates, a stronger acid system might be necessary.
-
Side Products: Prolonged exposure to strong acid can sometimes lead to side reactions. It is important to monitor the reaction and stop it once the starting material is consumed.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Note: Conjugating m-PEG13-COOH to an Amine-Functionalized E3 Ligase Ligand
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the conjugation of a methoxy-polyethylene glycol (PEG) linker, specifically m-PEG13-COOH, to an amine-functionalized E3 ligase ligand. As a representative example, this protocol describes the conjugation to an amino-pomalidomide derivative, a widely used ligand for the Cereblon (CRBN) E3 ligase. The resulting molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. This document includes a detailed experimental workflow, protocols for synthesis, purification, and characterization, as well as quantitative data presented in tabular format.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality in drug discovery.[1] PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By recruiting an E3 ligase to the POI, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3][4]
The linker component of a PROTAC is critical, as its length and composition significantly influence the efficacy and physicochemical properties of the molecule.[2] Polyethylene glycol (PEG) chains are frequently used as linkers due to their hydrophilicity, biocompatibility, and tunable length. This application note details the conjugation of m-PEG13-COOH, a 13-unit PEG linker with a terminal carboxylic acid, to an amine-functionalized derivative of pomalidomide, a ligand for the CRBN E3 ligase. The protocol employs a standard amide bond formation reaction, a robust and widely used method in bioconjugation chemistry.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Application Note: Analytical Characterization of m-PEG13-Boc using HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analytical characterization of methoxy-poly(ethylene glycol)-Boc (m-PEG13-Boc), a heterobifunctional PEG linker. The purity and structural integrity of this compound are critical for its successful application in bioconjugation and drug delivery systems. This document outlines the use of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Detailed experimental protocols, data interpretation, and expected results are presented to guide researchers in the quality control of this important reagent.
Introduction
Poly(ethylene glycol) (PEG) derivatives are widely utilized in the pharmaceutical and biotechnology industries to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a monodisperse PEG linker featuring a methoxy group at one terminus and a Boc-protected amine at the other. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled deprotection and subsequent conjugation to target molecules. Accurate characterization of this compound is essential to ensure its purity, identity, and suitability for downstream applications. This application note details the use of reverse-phase HPLC for determining the purity of this compound and ¹H and ¹³C NMR spectroscopy for confirming its chemical structure.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of PEG compounds. Due to the lack of a strong UV chromophore in the PEG backbone, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, a Refractive Index (RI) detector can be used with an isocratic elution method.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) Detector.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (e.g., 70% Water / 30% Acetonitrile) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM.
-
Data Presentation: HPLC
The purity of the this compound sample is determined by the peak area percentage of the main peak in the chromatogram.
| Parameter | Expected Value |
| Retention Time | 8-12 min |
| Purity | >95% |
| Impurities | Minor peaks corresponding to PEG oligomers with different chain lengths or molecules without the Boc group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. ¹H NMR provides information on the proton environment and allows for the determination of the degree of polymerization, while ¹³C NMR confirms the presence of all carbon atoms in the molecule.
Experimental Protocol: NMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Materials:
-
This compound sample.
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Presentation: NMR
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | -NH- (Boc) |
| ~3.64 | s | ~48H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.54 | t | 2H | -CH₂-CH₂-NH- |
| ~3.38 | s | 3H | CH₃-O- |
| ~3.30 | q | 2H | -CH₂-NH- |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | C=O (Boc) |
| 79.1 | -C(CH₃)₃ (Boc) |
| 71.9 | CH₃-O- |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| 70.2 | -CH₂-CH₂-NH- |
| 59.0 | -O-CH₃ |
| ~40.5 | -CH₂-NH- |
| 28.4 | -C(CH₃)₃ (Boc) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analytical characterization of this compound.
Logical Relationship of Characterization
Caption: Logical flow for the quality control assessment of this compound.
Conclusion
The combination of RP-HPLC and NMR spectroscopy provides a comprehensive analytical workflow for the characterization of this compound. The HPLC method is suitable for determining the purity and identifying potential oligomeric impurities, while ¹H and ¹³C NMR spectroscopy unequivocally confirms the chemical structure and integrity of the molecule. The protocols and data presented in this application note serve as a valuable resource for researchers and professionals in the field of drug development and bioconjugation, ensuring the quality and reliability of this critical PEG linker.
A Step-by-Step Guide to the Synthesis of PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide precise control over the distance and spatial orientation between the two ligands.[5] This guide provides a detailed, step-by-step overview of the synthesis of PROTACs featuring PEG linkers, including common chemical strategies, detailed experimental protocols, and data presentation for comparative analysis.
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs with PEG linkers is typically a modular process, allowing for the convergent or sequential coupling of the three components: the POI ligand (warhead), the E3 ligase ligand (anchor), and the bifunctional PEG linker. This modularity permits the systematic optimization of each component to achieve the desired pharmacological profile. The most prevalent E3 ligase ligands used in PROTAC design are those that bind to Cereblon (CRBN) and von Hippel-Lindau (VHL).
Key synthetic strategies for the assembly of PROTACs with PEG linkers include:
-
Amide Bond Formation: This is one of the most common methods for connecting the PROTAC components, often facilitated by standard peptide coupling reagents.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction for the final ligation step, offering high yields and excellent functional group tolerance.
-
Nucleophilic Substitution: This strategy is often employed to attach the linker to one of the ligands, typically involving the reaction of an amine with an alkyl halide or a sulfonate ester.
Experimental Protocols
The following protocols provide detailed methodologies for the key chemical reactions used in the synthesis of PROTACs with PEG linkers.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., POI ligand) with an amine-functionalized PEG linker.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure in Step 1, using Component A-PEGn-NH2 and the carboxylic acid-functionalized second ligand (e.g., E3 ligase ligand-COOH).
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the final ligation of an alkyne-functionalized component with an azide-functionalized PEG linker.
-
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 3: Nucleophilic Substitution
This protocol details the coupling of an amine-containing E3 ligase ligand with a tosylated PEG linker.
Step 1: Tosylation of a Hydroxyl-PEG-Linker
-
Reagents and Materials:
-
Hydroxyl-PEGn-Component B (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Hydroxyl-PEGn-Component B in anhydrous DCM.
-
Add TEA to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the tosylated linker (OTs-PEGn-Component B).
-
Step 2: Nucleophilic Substitution with an Amine-Containing Ligand
-
Reagents and Materials:
-
Amine-containing Ligand A (1.0 eq)
-
OTs-PEGn-Component B (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amine-containing Ligand A and OTs-PEGn-Component B in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers, compiled from various literature sources.
Table 1: Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths.
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound 1 | CRBN | 2 PEG units | >5000 | <20 |
| Compound 2 | CRBN | 3 PEG units | 500 | 85 |
| Compound 3 | CRBN | 4 PEG units | 50 | 95 |
| Compound 4 | CRBN | 5 PEG units | 250 | 90 |
| Compound 5 | VHL | 2 PEG units | 100 | 90 |
| Compound 6 | VHL | 3 PEG units | 20 | >95 |
| Compound 7 | VHL | 4 PEG units | 50 | >95 |
| Compound 8 | VHL | 5 PEG units | 150 | 90 |
Data is illustrative and compiled from various sources for comparative purposes.
Table 2: Degradation of Kinases by PROTACs with PEG Linkers.
| PROTAC | Target Kinase | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | BTK | CRBN | 4 PEG units | 15 | 92 |
| PROTAC B | BTK | VHL | 4 PEG units | 8 | >95 |
| PROTAC C | AURKA | CRBN | 3 PEG units | 30 | 88 |
| PROTAC D | AURKA | VHL | 3 PEG units | 12 | 93 |
Data is illustrative and compiled from various sources for comparative purposes.
Mandatory Visualizations
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Conjugation of m-PEG13-Boc with Amine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a well-established and widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules. The covalent attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic profiles of peptides, proteins, oligonucleotides, and small molecules by increasing their solubility, extending their in vivo half-life, and reducing their immunogenicity.[1]
This document provides detailed application notes and experimental protocols for the use of m-PEG13-Boc, a methoxy-terminated polyethylene glycol with a Boc-protected amine. The process involves a two-step reaction sequence: first, the deprotection of the tert-butyloxycarbonyl (Boc) group to yield a reactive primary amine, followed by the conjugation of this amine-terminated PEG to a molecule of interest, typically via an amide bond formation with a carboxylic acid group. These protocols are designed to guide researchers in achieving efficient and reproducible synthesis of PEG-amide conjugates.
Reaction Overview
The overall process begins with the acid-catalyzed removal of the Boc protecting group from this compound to expose the terminal primary amine. This deprotected m-PEG13-amine is then coupled to a target molecule containing a carboxylic acid. A common and efficient method for this conjugation is the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond.
Quantitative Data Summary
The efficiency of the conjugation step is highly dependent on the coupling reagents and reaction conditions. The following tables summarize quantitative data for common coupling methods to aid in the selection of an optimal PEGylation strategy.
Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation [1]
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions | Less stable at neutral pH, requires careful pH control |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization | Higher cost, potential for side reactions if not used correctly |
| DCC/NHS | > 80% | > 95% | High activation efficiency | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration |
Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.
Table 2: General Reaction Conditions for Boc Deprotection with TFA [2]
| Parameter | Value |
| TFA Concentration | 25-50% in Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 30 minutes - 2 hours |
| Equivalents of TFA | 5 - 10 equivalents (or as a solvent mixture) |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) to yield m-PEG13-amine as a TFA salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM (v/v) solution.[3]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.
-
Dry the product under vacuum to obtain the m-PEG13-amine as a TFA salt. This can often be used directly in the subsequent conjugation step.
Optional Basic Work-up to obtain the free amine:
-
Dissolve the crude TFA salt residue in DCM.
-
Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the free m-PEG13-amine.
Protocol 2: Conjugation of m-PEG13-Amine to a Carboxyl-Containing Molecule using EDC/NHS
This protocol details a two-step, one-pot method for conjugating the deprotected m-PEG13-amine to a molecule containing a carboxylic acid.
Materials:
-
m-PEG13-amine (from Protocol 1)
-
Carboxyl-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
Procedure:
-
Prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or an anhydrous solvent like DMF or DMSO immediately before use.
-
Dissolve the carboxyl-containing molecule in Activation Buffer to a suitable concentration.
-
Activation of Carboxyl Groups: To the solution of the carboxyl-containing molecule, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-ester intermediate.
-
Conjugation Reaction: Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the m-PEG13-amine (typically a 1.1 to 1.5-fold molar excess relative to the carboxyl-containing molecule) to the activated solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching of the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting PEG-conjugate from unreacted materials and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC), dialysis, or Reverse Phase Chromatography (RP-HPLC).
Characterization of the PEGylated Product
The successful synthesis of the PEGylated conjugate should be confirmed through various analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction. The PEGylated product will have a different retention factor (Rf) compared to the starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product by observing the expected mass of the conjugate and to assess its purity.
-
Size Exclusion Chromatography (SEC): Can be used for both purification and to demonstrate the increase in hydrodynamic radius of the conjugated molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes described in these application notes.
Caption: Mechanism of Boc deprotection using TFA.
Caption: Amide bond formation via EDC/NHS chemistry.
References
Designing PROTAC Linkers with Optimal Length and Flexibility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC molecule is a heterobifunctional compound composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[4] This document provides detailed application notes and protocols for designing and optimizing PROTAC linkers with a focus on length and flexibility.
Application Notes
The design of an effective PROTAC linker requires a careful balance of several factors, including its length, flexibility, chemical composition, and attachment points to the two ligands.[1] These characteristics significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The Critical Role of Linker Length
The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.
-
Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to non-productive binding events.
Even minor adjustments in linker length, such as the addition of a single ethylene glycol unit, can dramatically impact degradation selectivity and efficiency.
The Influence of Linker Flexibility
The flexibility of the linker is another key factor in determining the degradation effect of PROTACs.
-
Flexible linkers: Commonly used flexible linkers include alkyl chains and polyethylene glycol (PEG) chains. These offer a high degree of conformational freedom, which can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation. However, excessive flexibility can sometimes lead to less stable ternary complexes.
-
Rigid linkers: Incorporating rigid moieties such as piperazine, piperidine, or triazole rings can enhance the conformational stability of the PROTAC. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.
The choice between a flexible and a rigid linker often involves a trade-off between conformational freedom and pre-organization, and the optimal level of flexibility is target-dependent.
Common Linker Compositions and Their Properties
The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. The most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains.
| Linker Type | Chemical Composition | Key Properties |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains. | Hydrophobic, synthetically accessible, and chemically stable. |
| PEG Chains | Repeating ethylene glycol units. | Hydrophilic, improves aqueous solubility. |
| Rigid Moieties | Cycloalkanes (e.g., piperazine, piperidine), alkynes, triazoles. | Introduce rigidity, can improve metabolic stability and solubility. |
Strategic modifications to the linker, such as incorporating polar functional groups into alkyl chains or using "clickable" triazole moieties for easier synthesis, can further fine-tune the PROTAC's properties.
Experimental Protocols
A systematic and data-driven approach is essential for optimizing PROTAC linker design. This involves a combination of biophysical, biochemical, and cell-based assays to evaluate ternary complex formation and target protein degradation.
Protocol 1: Evaluation of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip for amine coupling).
-
Purified POI and E3 ligase complex (e.g., VHL or CRBN).
-
PROTAC candidates with varying linker lengths and compositions.
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer.
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Separately, inject a series of PROTAC concentrations over an immobilized POI surface to determine its binary binding affinity.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the POI in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis: Analyze the resulting sensorgrams to determine the ternary complex binding affinity and kinetics. Calculate the cooperativity factor (α) from the binary and ternary KD values.
Diagram 1: Experimental Workflow for Ternary Complex Analysis by SPR
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI.
-
PROTAC candidates.
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and chemiluminescence imaging system.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies for the POI and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Diagram 2: PROTAC Mechanism of Action and Experimental Workflow
Protocol 3: In-Cell Target Protein Degradation Assay using NanoLuc® Technology
This protocol offers a high-throughput alternative to Western blotting for quantifying intracellular protein levels.
Materials:
-
Cell line engineered to express the POI fused to a NanoLuc® luciferase reporter (e.g., HiBiT).
-
PROTAC candidates.
-
Nano-Glo® substrate.
-
Luminometer.
Methodology:
-
Cell Plating and Treatment: Plate the engineered cells in a multi-well plate and treat with a serial dilution of the PROTAC for the desired time.
-
Lysis and Luminescence Measurement: Add the Nano-Glo® reagent to lyse the cells and provide the substrate for the luciferase reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of the POI-NanoLuc® fusion protein. Calculate the percentage of degradation relative to a vehicle control and determine the DC50 and Dmax values.
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different PROTAC linker designs.
Table 1: Biophysical and Cellular Activity of PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | Linker Length (atoms) | Ternary Complex KD (nM) | Cooperativity (α) | Cellular DC50 (nM) | Cellular Dmax (%) |
| PROTAC-1 | PEG | 12 | 50 | 5 | 100 | 85 |
| PROTAC-2 | PEG | 15 | 25 | 10 | 50 | 95 |
| PROTAC-3 | PEG | 18 | 40 | 7 | 80 | 90 |
| PROTAC-4 | Alkyl | 12 | 60 | 4 | 120 | 80 |
| PROTAC-5 | Alkyl | 15 | 30 | 8 | 60 | 92 |
| PROTAC-6 | Alkyl | 18 | 55 | 6 | 100 | 88 |
This table represents hypothetical but illustrative data.
Table 2: Impact of Linker Flexibility on PROTAC Performance
| PROTAC ID | Linker Type | Ternary Complex Stability (t½, min) | Cellular DC50 (nM) | Cellular Dmax (%) |
| PROTAC-A | Flexible (PEG) | 15 | 75 | 90 |
| PROTAC-B | Rigid (Piperazine) | 30 | 40 | 95 |
| PROTAC-C | Hybrid (PEG-Alkyl) | 20 | 60 | 92 |
This table represents hypothetical but illustrative data.
By systematically synthesizing and testing PROTACs with diverse linkers and employing the described protocols, researchers can effectively navigate the complex structure-activity relationships and identify candidates with optimal length and flexibility for potent and selective protein degradation.
References
Application Notes and Protocols for Incorporating m-PEG13-Boc into a Drug Discovery Workflow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of m-PEG13-Boc, a heterobifunctional polyethylene glycol (PEG) linker, into drug discovery workflows, with a particular focus on the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins. The this compound linker, with its discrete length of 13 PEG units, a methoxy-terminated end, and a Boc-protected amine on the other, offers a strategic balance of hydrophilicity, flexibility, and synthetic versatility, making it a valuable tool in the rational design of novel therapeutics.[1][2][3]
The inclusion of a PEG spacer in PROTAC design can significantly enhance the solubility and cell permeability of the resulting molecule, critical parameters for oral bioavailability and overall drug efficacy.[1][4] The defined length of the this compound linker allows for precise control over the spatial orientation between the target protein ligand and the E3 ligase ligand, a key factor in the formation of a stable and productive ternary complex required for protein degradation.
Physicochemical and General Properties of m-PEG Linkers
The properties of the linker are crucial for the overall performance of a PROTAC. The following table summarizes key physicochemical characteristics and their impact on drug discovery applications.
| Property | Description | Impact on Drug Discovery |
| Molecular Formula | C32H65NO15 | Defines the exact composition of the linker. |
| Molecular Weight | 689.85 g/mol | Influences the overall size of the PROTAC, which can affect cell permeability. |
| Appearance | White to off-white solid or viscous oil | General physical state of the compound. |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) and aqueous buffers | The inherent hydrophilicity of the PEG chain improves the solubility of the final PROTAC, which is often a challenge for these large molecules. |
| Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. The PEG backbone is generally stable under physiological conditions. | Allows for selective deprotection and sequential conjugation steps in a synthetic workflow. |
| Purity | Typically >95% | High purity is essential for reproducible experimental results and for use in preclinical and clinical studies. |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a PROTAC synthesis workflow. The synthesis is exemplified by the creation of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting an E3 ligase.
Step 1: Coupling of the First Ligand (e.g., POI Ligand) to this compound
This protocol describes the formation of an amide bond between a carboxylic acid-functionalized POI ligand and the Boc-protected amine of this compound.
Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the POI ligand-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG13-Boc conjugate.
Step 2: Boc Deprotection of the POI-PEG13-Boc Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.
Materials:
-
POI-PEG13-Boc conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the POI-PEG13-Boc conjugate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt (POI-PEG13-NH2) is often used in the next step without further purification.
Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand) to the Deprotected Conjugate
This protocol describes the final amide bond formation between the deprotected POI-PEG13-NH2 and a carboxylic acid-functionalized E3 ligase ligand to form the final PROTAC.
Materials:
-
POI-PEG13-NH2 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid functional group (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Step 1, using POI-PEG13-NH2 and the E3 ligase ligand-COOH as the coupling partners.
-
Purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product with high purity (>95%).
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Quantitative Data on PROTAC Performance with PEG Linkers
The following table summarizes representative data for the degradation efficiency of PROTACs utilizing PEG linkers, highlighting the impact of linker length and composition on their biological activity. While specific data for this compound is not provided, this table serves as a general guide for the expected performance of PEG-containing PROTACs.
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | CRBN | PEG | 4 | < 0.5 | >90 | H661 |
| ARV-771 | BRD4 | VHL | PEG | 14 | 1.8 | >95 | LNCaP |
| MZ1 | BRD4 | VHL | PEG | 3 | 8 | >90 | HeLa |
| Compound 34 | BRD4 | CRBN | PEG + Piperazine | 15 | 10-100 | >80 | MDA-MB-231 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.
Visualizations
PROTAC Mechanism of Action
References
Application Notes and Protocols for Amide Bond Formation with m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the formation of a stable amide bond utilizing m-PEG13-Boc. This procedure is fundamental in bioconjugation, drug delivery, and proteomics, enabling the covalent linkage of PEG moieties to various molecules such as proteins, peptides, or small molecule drugs. The protocol is divided into two main stages: the deprotection of the Boc (tert-butyloxycarbonyl) group to reveal a primary amine, followed by the coupling of the resulting amino-PEG derivative with a carboxylic acid-containing molecule.
Introduction
Polyethylene glycol (PEG)ylation is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The this compound reagent is a heterobifunctional linker containing a methoxy-terminated polyethylene glycol chain of 13 ethylene glycol units and a Boc-protected amine. The Boc group is a common acid-labile protecting group for amines[1]. Its removal is a prerequisite for the subsequent amide bond formation. Amide bond formation is one of the most crucial reactions in medicinal chemistry and can be achieved using various coupling reagents[2][3][4]. This protocol will detail the use of two common and efficient coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Key Experimental Stages
The overall experimental workflow involves two sequential chemical transformations:
-
Boc Deprotection: Removal of the Boc protecting group from this compound to yield the free amine, m-PEG13-NH2.
-
Amide Coupling: Reaction of the deprotected m-PEG13-NH2 with a target molecule containing a carboxylic acid functional group to form a stable amide linkage.
Caption: General workflow for amide bond formation using this compound.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (final concentration ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equiv) to the stirred solution. The volume of TFA is typically 20-50% of the total volume of DCM[5].
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected m-PEG13-NH2. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Amide Bond Formation
This section provides two alternative methods for the coupling of the deprotected m-PEG13-NH2 with a carboxylic acid (R-COOH).
This method is widely used due to its efficiency and the water-solubility of the byproducts, which simplifies purification.
Materials:
-
m-PEG13-NH2 (from Protocol 1, 1.0-1.2 equiv)
-
Carboxylic acid (R-COOH, 1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 equiv)
-
N-hydroxysuccinimide (NHS, 1.1-1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA, 2.0-3.0 equiv, optional, if the amine is a salt)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and NHS (1.1 equiv) in anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equiv) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve m-PEG13-NH2 (1.0 equiv) in a minimal amount of the same anhydrous solvent. If the amine is in the form of a salt (e.g., TFA salt from deprotection), add DIPEA (2.0 equiv) to neutralize it.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Mechanism of EDC/NHS mediated amide bond formation.
HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, especially for sterically hindered substrates.
Materials:
-
m-PEG13-NH2 (from Protocol 1, 1.0 equiv)
-
Carboxylic acid (R-COOH, 1.0-1.2 equiv)
-
HATU (1.1-1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (e.g., 5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the carboxylic acid (1.2 equiv) and HATU (1.1 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (3.0 equiv) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add a solution of m-PEG13-NH2 (1.0 equiv) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantitative parameters for the amide bond formation protocols.
| Parameter | Protocol 2A: EDC/NHS | Protocol 2B: HATU |
| m-PEG13-NH2 (equiv) | 1.0 - 1.2 | 1.0 |
| Carboxylic Acid (equiv) | 1.0 | 1.0 - 1.2 |
| Coupling Reagent (equiv) | EDC: 1.1 - 1.5 | HATU: 1.1 - 1.5 |
| Additive (equiv) | NHS: 1.1 - 1.5 | - |
| Base (equiv) | DIPEA: 2.0 - 3.0 (if needed) | DIPEA/TEA: 2.0 - 4.0 |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Typical Yield | 60 - 85% | 70 - 95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete Boc deprotection. | Ensure complete deprotection using LC-MS analysis before proceeding. Increase TFA equivalents or reaction time. |
| Inactive coupling reagents. | Use fresh, high-quality coupling reagents. Store EDC and HATU under desiccated conditions. | |
| Presence of water in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Side Product Formation | Epimerization of chiral carboxylic acids. | For EDC/NHS coupling, adding HOBt can suppress epimerization. For HATU, the reaction is generally low in epimerization. |
| Formation of N-acylurea byproduct (EDC). | Use NHS to convert the unstable O-acylisourea intermediate to a more stable NHS ester. | |
| Difficult Purification | Residual DMF. | For HATU reactions, wash the organic layer with a 5% LiCl solution. |
| Water-soluble product. | If the final PEGylated product is water-soluble, consider purification by dialysis or size-exclusion chromatography. |
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deproteaction of m-PEG13-Boc
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of m-PEG13-Boc.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, especially with higher molecular weights, can sterically hinder the acid's approach to the Boc-protected amine, slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.[2]
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. A ninhydrin stain can be used to visualize the primary amine of the deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
Q3: I'm observing side products after deprotection. What could be the cause and how can I prevent them?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated as a byproduct. Electron-rich aromatic rings (like those in tryptophan) and thiols are particularly susceptible to this side reaction.
To prevent this, "cation scavengers" can be added to the reaction mixture. These scavengers trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.
Troubleshooting Guide
If you are experiencing incomplete deprotection, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, you can move from a 20% TFA solution to a 50% TFA solution.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration and continue to monitor its progress using an appropriate analytical method like TLC or LC-MS.
-
Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane may be more effective.
-
Ensure Proper Solubility: Confirm that your this compound is fully dissolved in the chosen solvent.
Below is a troubleshooting workflow to guide you through resolving incomplete Boc deprotection:
Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.
Experimental Protocols
Standard Boc Deprotection using TFA/DCM
This protocol outlines a standard procedure for the removal of the Boc group.
-
Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If your substrate is sensitive to side reactions, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Work-up for Neutralization (Optional)
If the free amine is required, a basic work-up can be performed.
-
Dissolve the residue in a suitable organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Data Presentation
The following table summarizes common reaction conditions for Boc deprotection.
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | < 30 minutes | Room Temp |
Visualizations
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
optimizing reaction conditions for m-PEG13-Boc conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful conjugation of m-PEG13-amine with di-tert-butyl dicarbonate (Boc₂O) to yield m-PEG13-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for creating this compound? The reaction is a standard amine protection procedure known as N-tert-butoxycarbonylation.[1][2] The primary amine of the m-PEG13-NH₂ molecule acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2][3] This forms a carbamate linkage, effectively "capping" the amine with a Boc protecting group. The reaction is typically facilitated by a non-nucleophilic base in a suitable organic solvent.[4]
Q2: Why is the choice of solvent important for this reaction? The solvent is crucial for ensuring that both the m-PEG13-amine and the Boc₂O reagent are fully solvated, allowing the reaction to proceed efficiently. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF). In some cases, aqueous mixtures with solvents like methanol or THF can be used, especially if the PEG-amine is provided as a salt. The use of anhydrous (dry) solvents is recommended as Boc₂O is sensitive to hydrolysis.
Q3: What is the role of the base in the reaction? A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the proton released from the amine during the reaction, driving the equilibrium towards product formation. It also helps to ensure the PEG-amine is in its free base form, which is more nucleophilic.
Q4: How can I monitor the progress of the conjugation? The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting m-PEG13-amine is consumed. A simple qualitative method to check for the presence of a free primary amine is the Kaiser test; the disappearance of the free amine indicates reaction completion.
Q5: What are the best methods for purifying the final this compound product? Purification aims to remove unreacted starting materials (especially excess Boc₂O) and reaction byproducts. Common techniques for PEGylated molecules include:
-
Extraction: A standard aqueous workup can remove water-soluble impurities and the base.
-
Precipitation/Sublimation: Excess Boc₂O can be removed under high vacuum, as it will sublimate. Precipitation of the product by adding a non-polar solvent may also be effective.
-
Chromatography: For high purity, column chromatography (e.g., reverse-phase or silica gel) is often effective. Size-exclusion chromatography (SEC) or dialysis can also be used to separate the PEG conjugate from small molecule impurities.
Troubleshooting Guide
This section addresses common issues encountered during the this compound conjugation in a question-and-answer format.
Problem 1: My conjugation yield is very low or the reaction is not proceeding.
-
Q: Did you verify the quality of your reagents? A: The di-tert-butyl dicarbonate (Boc₂O) reagent is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a properly stored (desiccated, -20°C) vial of Boc₂O. Ensure your m-PEG13-amine starting material is pure and dry.
-
Q: Are you using an appropriate molar ratio of reagents? A: A molar excess of Boc₂O is typically used to drive the reaction to completion. A common starting point is 1.5 to 2.0 equivalents of Boc₂O for every 1 equivalent of the amine. Insufficient Boc₂O will result in incomplete conversion.
-
Q: Is your m-PEG13-amine in the correct form? A: If your m-PEG13-amine is supplied as a salt (e.g., HCl or TFA salt), it must be neutralized to the free amine form to be reactive. This is achieved by adding a sufficient amount of base (e.g., TEA, DIPEA) prior to or during the reaction.
-
Q: Is your solvent appropriate and anhydrous? A: The presence of water in the solvent can consume the Boc₂O reagent through hydrolysis. Use an anhydrous grade of your chosen solvent, such as DCM or THF. Ensure the PEG starting material is soluble in the chosen solvent system.
Problem 2: I am observing multiple spots on my TLC or unexpected peaks in my LC-MS.
-
Q: What are the likely side products? A: The most common "impurity" is unreacted starting material. Another possibility is the formation of a double-Boc protected amine (N,N-di-t-Boc), although this is less common with primary amines under standard conditions. If your starting PEG material is not monodisperse, you will see a distribution of PEGylated products.
-
Q: Could the reaction conditions be too harsh? A: While generally a mild reaction, excessive heat or prolonged reaction times are typically unnecessary and could potentially lead to degradation, although the this compound product is quite stable. Most reactions proceed to completion within a few hours at room temperature.
-
Q: How do I remove these impurities? A: Unreacted Boc₂O and its byproduct, t-butanol, can often be removed by evaporation under high vacuum. For other impurities, purification by column chromatography is the most effective method.
Optimization of Reaction Parameters
The efficiency of the this compound conjugation is influenced by several key parameters. The tables below summarize recommended starting conditions and ranges for optimization.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale & Key Considerations |
| Molar Ratio (Boc₂O : Amine) | 1.5 : 1 | 1.2 : 1 to 2.5 : 1 | A molar excess of Boc₂O drives the reaction to completion. Too large an excess can complicate purification. |
| Solvent | Dichloromethane (DCM) | DCM, THF, DMF, Acetonitrile | The solvent must be anhydrous and capable of dissolving the PEG-amine. DCM is a common and effective choice. |
| Base | Triethylamine (TEA) or DIPEA | TEA, DIPEA, NaHCO₃ | A non-nucleophilic organic base is preferred. Use 1.5-2.0 equivalents relative to the amine. |
| Temperature | Room Temperature (20-25°C) | 20°C to 55°C | The reaction is typically efficient at room temperature. Gentle heating may accelerate the reaction if it is sluggish. |
| Reaction Time | 3 - 4 hours | 1 to 16 hours | Monitor by TLC or LC-MS to determine completion. Over-exposure is not typically detrimental but is unnecessary. |
Detailed Experimental Protocol
This protocol describes a general procedure for the N-Boc protection of m-PEG13-amine.
1. Materials and Reagents:
-
m-PEG13-NH₂
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, stir bar, etc.)
2. Experimental Procedure:
-
Preparation: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve m-PEG13-NH₂ (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add DIPEA or TEA (2.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: In a separate vial, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring PEG-amine solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (staining with ninhydrin to visualize the free amine) or by LC-MS. The reaction is typically complete in 2-4 hours when the starting amine is no longer detectable.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Re-dissolve the crude residue in a minimal amount of DCM and purify using silica gel column chromatography to isolate the this compound product. Alternatively, for removal of excess Boc₂O and t-butanol, the crude solid can be left under high vacuum for an extended period.
Visual Guides and Workflows
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the conjugation process.
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
common side reactions with Boc-protected PEG linkers
Welcome to the technical support center for Boc-protected PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and to offer robust troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the use of Boc-protected PEG linkers?
A1: The most prevalent side reactions are associated with the two main steps of their use: the deprotection of the Boc group and the conjugation of the linker's reactive group to a target molecule.
-
During Boc Deprotection: The acidic conditions required to remove the Boc group (typically using trifluoroacetic acid - TFA) generate a reactive tert-butyl cation. This cation can cause alkylation of nucleophilic residues in your peptide or protein, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1]
-
During Conjugation: The nature of the side reaction depends on the reactive group at the other end of the PEG linker.
-
For NHS-ester activated linkers , the primary side reaction is the hydrolysis of the NHS ester, which renders the linker inactive.[2] This is highly dependent on the pH of the reaction.
-
For maleimide-activated linkers , a key issue is the reversibility of the thiol-maleimide conjugation through a retro-Michael reaction. This can lead to the deconjugation of your molecule, especially in the presence of other thiols.[3][4][5]
-
Q2: How can I minimize the alkylation of sensitive amino acid residues during Boc deprotection?
A2: The most effective method is the use of "scavengers" in your deprotection cocktail. Scavengers are compounds that are more nucleophilic than the sensitive residues and will preferentially react with the tert-butyl cation.
-
For Tryptophan: Triisopropylsilane (TIS) or triethylsilane (TES) are commonly used.
-
For Methionine: Thioanisole is an effective scavenger to prevent S-alkylation.
-
For Cysteine: Dithiothreitol (DTT) or other thiol-based scavengers can be used.
-
For Tyrosine: A scavenger like anisole can be beneficial.
A scavenger "cocktail" containing a combination of these reagents is often used to protect multiple sensitive residues simultaneously.
Q3: What is the optimal pH for NHS-ester PEG linker conjugation, and how does pH affect side reactions?
A3: The optimal pH for NHS-ester conjugation is a compromise between maximizing the reaction with the target amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically 7.2-8.5 .
-
Below pH 7.2: The primary amine on the target molecule is largely protonated (-NH3+), making it a poor nucleophile and slowing down the desired reaction.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, leading to a significant reduction in conjugation efficiency.
Q4: My maleimide-conjugated PEG linker is showing instability. What is happening and how can I prevent it?
A4: The instability is likely due to a retro-Michael reaction, where the thioether bond formed between the maleimide and the thiol is reversible. This is particularly problematic in environments with a high concentration of other thiols, such as in vivo.
To mitigate this, you can:
-
Optimize the structure of the maleimide: N-aryl maleimides tend to form more stable adducts compared to N-alkyl maleimides due to resonance effects that favor hydrolysis of the succinimide ring to a stable, ring-opened structure.
-
Control the reaction pH: While the initial conjugation is favorable at pH 6.5-7.5, subsequent exposure to higher pH can promote ring hydrolysis, leading to a more stable product.
-
Use linkers designed for enhanced stability: Some commercially available linkers have modifications that promote the hydrolysis of the succinimide ring after conjugation, thus preventing the retro-Michael reaction.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For very resistant Boc groups, consider using a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress using TLC or LC-MS. Gentle warming (e.g., to 40°C) can be attempted, but be mindful of potential increases in side reactions. |
| Steric hindrance around the Boc-protected amine. | Increase reaction time and/or temperature. Consider using a less sterically hindered PEG linker if possible for your application. |
| Poor solubility of the PEG-linker conjugate. | Ensure the chosen solvent (e.g., DCM) fully dissolves your compound. |
Issue 2: Low Yield with NHS-Ester PEG Linkers
| Possible Cause | Recommended Solution |
| Hydrolysis of the NHS-ester. | Work at the optimal pH range of 7.2-8.5. Prepare the NHS-ester solution immediately before use and do not store it. |
| Use of amine-containing buffers (e.g., Tris, glycine). | Use a non-amine containing buffer such as phosphate-buffered saline (PBS). |
| Low concentration of the target molecule. | Increase the concentration of your protein or peptide in the reaction mixture. |
| Insufficient molar excess of the PEG-linker. | Increase the molar excess of the NHS-ester PEG linker (a 5- to 20-fold molar excess is a common starting point). |
Issue 3: Low Yield or Instability with Maleimide-PEG Linkers
| Possible Cause | Recommended Solution | | Oxidation of the thiol on the target molecule. | Ensure that any disulfide bonds are fully reduced prior to conjugation using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide linker. | | Suboptimal pH for conjugation. | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol reactivity and to minimize side reactions with amines. | | Hydrolysis of the maleimide group. | Prepare the maleimide-PEG linker solution immediately before use. Avoid prolonged exposure to high pH conditions before conjugation is complete. | | Retro-Michael reaction leading to deconjugation. | Consider using a maleimide linker with an N-aryl substituent to promote the formation of a more stable, ring-opened adduct. After conjugation, a slight increase in pH can facilitate this stabilizing hydrolysis. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Approximate Half-life |
| 7.0 | Several hours |
| 8.0 | ~30-60 minutes |
| 8.5 | ~10-20 minutes |
| 9.0 | < 10 minutes |
Data compiled from multiple sources indicating the trend of decreasing stability with increasing pH.
Table 2: Kinetics of Retro-Michael Reaction for Maleimide-Thiol Adducts
| Maleimide-Thiol Adduct | Incubated Thiol | Half-life of Conversion | Extent of Conversion |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Glutathione | ~20-80 hours | 20-90% |
| N-phenyl maleimide (NPM) - MPA | Glutathione | ~3.1 hours | ~89.5% |
| N-aminoethyl maleimide (NAEM) - MPA | Glutathione | ~18 hours | ~12.3% |
Data from studies on the degradation of maleimide-thiol adducts in the presence of glutathione, demonstrating the influence of the maleimide N-substituent on reaction kinetics.
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected PEG-linked compound in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger(s) to the solution. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). If methionine is present, 5% thioanisole can be added.
-
Deprotection: Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. The resulting TFA salt can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.
Protocol 2: NHS-Ester PEGylation
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, with a pH between 7.2 and 8.0.
-
Target Molecule Preparation: Dissolve the amine-containing target molecule (e.g., protein) in the prepared buffer. If the stock solution contains an amine buffer, perform a buffer exchange.
-
NHS-Ester PEG Linker Preparation: Immediately before use, dissolve the Boc-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation: Add the desired molar excess of the dissolved NHS-ester PEG linker to the target molecule solution.
-
Reaction: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Purification: Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
Protocol 3: Maleimide-Thiol PEGylation
-
Thiol Reduction (if necessary): If the thiol on your target molecule is in a disulfide bond, reduce it by incubating with a 10-20 fold molar excess of TCEP for 20-30 minutes at room temperature.
-
Buffer Preparation: Prepare a buffer with a pH between 6.5 and 7.5 (e.g., phosphate buffer with EDTA).
-
Maleimide-PEG Linker Preparation: Immediately before use, dissolve the Boc-PEG-Maleimide in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation: Add the dissolved maleimide-PEG linker to the reduced thiol-containing molecule solution. A 10-20x molar excess of the linker is a good starting point.
-
Reaction: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the conjugate using a suitable chromatography method to remove excess linker and byproducts.
Visualizations
Caption: General workflow for using a Boc-protected PEG linker.
References
improving the solubility of m-PEG13-Boc in organic solvents
Welcome to the technical support center for m-PEG13-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound expected to be soluble?
A1: Based on its structure, which combines a hydrophilic polyethylene glycol (PEG) chain with a hydrophobic tert-butoxycarbonyl (Boc) group, this compound is anticipated to be soluble in a range of common organic solvents. Polyethylene glycols are generally soluble in solvents like dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][] The presence of the non-polar Boc group may enhance its solubility in moderately polar to non-polar organic solvents.[4][5] However, as with other PEG derivatives, its solubility in solvents like alcohols and toluene may be lower.
Q2: I am observing poor solubility of this compound in a recommended solvent. What could be the issue?
A2: Several factors can contribute to poor solubility, even in a generally compatible solvent. These include:
-
Purity of the compound: Impurities can significantly impact solubility.
-
Water content in the solvent: this compound is hygroscopic and can absorb moisture, which may affect its solubility in certain organic solvents. Using anhydrous solvents is recommended.
-
Temperature: The dissolution of PEG derivatives can be slow, and gentle heating can often improve solubility.
-
Compound aggregation: The amphipathic nature of the molecule could lead to self-assembly or aggregation, reducing apparent solubility.
Q3: How does the molecular weight of a PEG derivative affect its solubility in organic solvents?
A3: Generally, as the molecular weight of a polyethylene glycol (PEG) derivative increases, its solubility in organic solvents tends to decrease. While this compound has a discrete PEG length, this general trend is important to consider when working with other PEGylated compounds.
Q4: Can I use sonication to improve the dissolution of this compound?
A4: Yes, sonication in an ultrasonic bath can be an effective method to aid in the dissolution of this compound. This technique can help to break up any aggregates and increase the interaction between the compound and the solvent. For some related compounds, gentle heating to around 37°C in conjunction with sonication is recommended.
Troubleshooting Guide
If you are encountering solubility issues with this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for this compound solubility issues.
Expected Solubility Profile
| Solvent Class | Examples | Expected Solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High: PEGs are generally very soluble in these solvents. The Boc group should also contribute favorably to solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good to High: These are excellent solvents for a wide range of PEG derivatives. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Good: PEGs are soluble in THF, although dissolution can be slow at room temperature. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate: PEGs are generally less soluble in alcohols. Solubility may be improved with heating. |
| Hydrocarbons | Toluene, Hexane | Low to Insoluble: PEGs have poor solubility in non-polar hydrocarbon solvents. |
| Water | Moderate to High: The PEG chain imparts water solubility. |
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity organic solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (with a membrane compatible with the solvent)
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours to ensure that dissolution equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial to pellet the excess, undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a micropipette. Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a new, pre-weighed vial. Evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen.
-
Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Mass of dried this compound) / (Volume of supernatant collected)
Factors Influencing this compound Solubility
The solubility of this compound is a result of the interplay between its structural features and the properties of the solvent. The following diagram illustrates this relationship.
Caption: Relationship between this compound structure, solvent properties, and solubility.
References
Technical Support Center: Purification of m-PEG13-Boc Containing Compounds
Welcome to the technical support center for the purification of m-PEG13-Boc containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these molecules.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the purification of this compound and related compounds.
Problem 1: My this compound compound streaks during silica gel flash chromatography.
-
Possible Cause: The high polarity of the PEG chain can lead to strong interactions with the silica gel, causing streaking and poor separation.
-
Solutions:
-
Solvent System Modification:
-
Instead of traditional ethyl acetate/hexane systems, consider using a more polar solvent system like chloroform/methanol or DCM/methanol. A small percentage of a more polar solvent can significantly improve the chromatography.[1]
-
For compounds with free amine groups (after Boc deprotection), adding a small amount of a basic modifier like aqueous ammonia (e.g., 1%) to the eluent can help reduce streaking.[1]
-
For compounds with free carboxylic acid groups, adding a small amount of an acidic modifier like formic acid (e.g., 1-2%) can improve peak shape.[1]
-
A slow gradient of 1-10% of an ethanol/isopropanol (1:1) mixture in chloroform has been reported to provide better separation for PEG-containing compounds.[1]
-
-
Alternative Stationary Phases:
-
Consider using a less polar stationary phase, such as C18-functionalized silica (reverse phase chromatography), or alumina.
-
For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2]
-
-
Problem 2: I am having difficulty removing trifluoroacetic acid (TFA) after Boc deprotection or HPLC purification.
-
Possible Cause: TFA forms stable salts with basic functional groups (like the deprotected amine) and can be challenging to remove completely by simple evaporation.
-
Solutions:
-
Azeotropic Removal: Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.
-
Aqueous Workup: If your compound is soluble in an organic solvent, you can wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to neutralize and remove the TFA.
-
Ion-Exchange Chromatography:
-
Use a strong cation-exchange resin (e.g., PoraPak Rxn CX) to capture the basic compound while the TFA washes away. The purified compound can then be eluted with a basic solution.
-
For peptides, anion-exchange on a C18 column can be used to exchange the TFA counter-ion for acetate.
-
-
Lyophilization with HCl: For peptides, dissolving the compound in a dilute HCl solution and lyophilizing can replace the TFA salt with the hydrochloride salt. This process may need to be repeated for complete exchange.
-
Precipitation: Precipitating the compound from a solvent in which the TFA salt is soluble but the free base is not (e.g., precipitation in cold diethyl ether) can help remove TFA.
-
Problem 3: My Boc deprotection reaction is incomplete.
-
Possible Cause: The Boc group is cleaved by acid, and incomplete reactions can be due to insufficient acid strength, concentration, reaction time, or temperature. Steric hindrance from the bulky PEG chain can also slow down the reaction.
-
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
Use a Stronger Acid: Consider using a stronger acid system, such as 4M HCl in dioxane.
-
Optimize Solvent: Ensure the chosen solvent fully dissolves both the this compound compound and the acid. Dichloromethane (DCM) is a common choice.
-
Problem 4: I am observing side products after the Boc deprotection step.
-
Possible Cause: The highly reactive tert-butyl cation generated during Boc deprotection can lead to side reactions, such as alkylation of electron-rich functional groups on your molecule.
-
Solutions:
-
Use Scavengers: Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound containing compounds?
A1: The most common purification techniques include:
-
Flash Column Chromatography: Often used for initial purification, but can be challenging due to the polarity of the PEG chain.
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for purifying PEGylated compounds.
-
Reversed-Phase HPLC (RP-HPLC): Widely used with C18 or C4 columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for very polar compounds.
-
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is useful for removing unreacted small molecules from the larger PEGylated product.
-
Ion-Exchange Chromatography (IEX): Separates compounds based on charge and can be effective for purifying PEGylated molecules with ionizable groups.
-
Recrystallization: Can be a highly effective method for obtaining very pure crystalline material, provided a suitable solvent system can be found.
Q2: How does the PEG chain affect the purification strategy?
A2: The polyethylene glycol (PEG) chain significantly influences the physicochemical properties of the molecule, which in turn affects the purification strategy:
-
Increased Polarity and Hydrophilicity: This makes standard normal-phase chromatography on silica gel challenging, often leading to streaking. It also increases water solubility, which can impact extraction procedures.
-
Increased Hydrodynamic Radius: The large size of the PEGylated molecule makes size-exclusion chromatography a viable purification option.
-
Broad Molecular Weight Distribution: Synthetic PEGs have a distribution of chain lengths (polydispersity), which can lead to peak broadening in chromatography.
-
Potential for Aggregation: PEGylated compounds can sometimes aggregate, which can affect chromatographic performance.
Q3: What analytical techniques are used to assess the purity of this compound compounds?
A3: A combination of analytical techniques is typically used to confirm the purity and identity of this compound compounds:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating the main component from impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Quantitative Data
Table 1: Common Solvent Systems for Flash Chromatography of PEGylated Compounds
| Solvent System | Modifier | Typical Concentration of Modifier | Application Notes |
| Chloroform/Methanol | - | - | A good starting point for polar PEGylated compounds. |
| Dichloromethane/Methanol | - | - | Similar to Chloroform/Methanol, offers good separation. |
| Chloroform/Methanol | Aqueous Ammonia | 1% | For compounds with free amine groups to reduce streaking. |
| Chloroform/Methanol | Formic Acid | 1-2% | For compounds with free carboxylic acid groups to improve peak shape. |
| Chloroform | Ethanol/Isopropanol (1:1) | 1-10% gradient | Can provide better separation for complex mixtures. |
Table 2: Typical Conditions for Reversed-Phase HPLC Purification of PEGylated Compounds
| Parameter | Condition |
| Column | C18 or C4, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | Dependent on column diameter |
| Detection | UV (if the molecule has a chromophore) or Evaporative Light Scattering Detector (ELSD) |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography of a this compound Compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% chloroform).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Boc Deprotection of a this compound Compound
-
Dissolution: Dissolve the this compound compound in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v). If the substrate is sensitive to the tert-butyl cation, add a scavenger like triisopropylsilane (TIS).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
TFA Removal: Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.
-
Workup (Optional): If a neutral compound is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound compounds.
Caption: A troubleshooting decision tree for common purification issues with this compound compounds.
References
stability issues of m-PEG13-Boc under acidic or basic conditions
Technical Support Center: m-PEG13-Boc Stability
This technical support center provides guidance on the stability of this compound, a methoxy-terminated polyethylene glycol linker with a tert-butyloxycarbonyl (Boc) protected amine. Understanding its stability under various chemical conditions is critical for successful experimental design in research, drug delivery, and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the core chemical features of this compound?
A1: this compound consists of two primary functional components:
-
A polyethylene glycol (PEG) chain: The "m-PEG13" portion is a hydrophilic polymer chain of 13 ethylene oxide units with a methoxy group at one end. PEG chains are known to enhance the solubility and biocompatibility of molecules.[1][2]
-
A Boc-protecting group: The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines. Its stability is highly dependent on the pH of the environment.[3][4] It is known for being easily removed under acidic conditions while remaining stable in the presence of most bases and nucleophiles.[5]
Q2: How stable is the Boc group of this compound under acidic conditions?
A2: The Boc group is highly labile (unstable) under acidic conditions. Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, exposing the free amine. The deprotection mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes into the deprotected amine, carbon dioxide, and isobutene. Even milder acidic conditions can lead to gradual deprotection over time.
Q3: Is the Boc group stable under basic conditions?
A3: The Boc group is generally considered robust and stable under neutral and basic conditions. It is resistant to hydrolysis by bases like sodium hydroxide and triethylamine under typical reaction conditions. This orthogonality makes it a preferred choice in synthetic strategies that involve base-labile protecting groups like Fmoc. However, cleavage can occur under very harsh basic conditions or with specific substrates containing strong electron-withdrawing groups, though this is not a common procedure.
Q4: Can the PEG chain of this compound degrade?
A4: The polyethylene glycol (PEG) backbone is generally stable. However, long-term storage or exposure to certain conditions can lead to aging. This process is accelerated by the presence of oxygen, light, and elevated temperatures. PEG aging can result in the formation of impurities such as aldehydes and carboxylates, which may lower the pH of the solution and affect experimental outcomes.
Q5: What are the common signs of this compound degradation in an experiment?
A5: Degradation can manifest in several ways:
-
Unexpected Deprotection: The appearance of the free amine version of the PEG linker in analytical results (e.g., a new spot on a TLC plate, a new peak in HPLC or mass spectrometry) when no acid was intentionally added.
-
Side Reactions: The liberated tert-butyl cation during acidic cleavage can cause side reactions, such as alkylating electron-rich aromatic rings on other molecules in the reaction mixture.
-
Inconsistent Results: If using aged PEG solutions, impurities can lead to variability in reaction yields and crystallization outcomes.
Q6: How should I properly handle and store this compound to ensure its stability?
A6: To maximize shelf-life and prevent degradation, this compound should be stored under recommended conditions. This typically involves keeping the compound in a well-sealed container at low temperatures (e.g., <-15°C), protected from light, and under an inert atmosphere like nitrogen or argon to minimize oxidation.
Data Presentation: Stability Summary
The stability of the functional groups in this compound is summarized below.
Table 1: Stability of the Boc Protecting Group
| Condition | Reagent Examples | Stability & Outcome | Potential Side Products |
|---|---|---|---|
| Strongly Acidic | TFA, HCl (in organic solvent) | Highly Unstable. Rapid and complete deprotection. | tert-butyl adducts, isobutene, CO₂. |
| Mildly Acidic | Dilute acetic acid, silica gel | Moderately Unstable. Slow to moderate deprotection. | tert-butyl adducts, isobutene, CO₂. |
| Neutral | Water, PBS buffer (pH 7.4) | Stable. No significant deprotection observed. | None. |
| Basic | NaOH, NaHCO₃, Triethylamine | Generally Stable. Resistant to cleavage. | None under typical conditions. |
Table 2: Factors Affecting PEG Chain Integrity
| Factor | Effect on PEG Chain | Mitigation Strategy |
|---|---|---|
| Oxygen | Leads to oxidative degradation and formation of impurities. | Store under an inert atmosphere (Argon or Nitrogen). |
| Light | Can accelerate degradation. | Store in an amber vial or protected from light. |
| Elevated Temperature | Accelerates the aging process. | Store at recommended low temperatures (e.g., -20°C). |
| Strong Oxidizing/Reducing Agents | Can cause cleavage or modification of the ether linkages. | Avoid contact with incompatible materials. |
Visualizations
Caption: Acid-catalyzed deprotection pathway of the Boc group.
References
Technical Support Center: Linker Optimization for Ternary Complex Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing linkers for ternary complex formation in the context of targeted protein degradation (e.g., PROTACs).
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments.
Frequently Asked Questions
Q1: What is the primary role of the linker in a PROTAC, and why is it so critical for ternary complex formation?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) connects the ligand that binds the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a passive spacer; its length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] The linker's characteristics dictate the spatial orientation of the two proteins, influencing the geometry and stability of the complex, which is essential for efficient ubiquitination of the POI.[1]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most prevalent linkers are flexible polyethylene glycol (PEG) and alkyl chains. PEG linkers are hydrophilic and can improve solubility and cell permeability, with approximately 54% of reported PROTACs utilizing them. Alkyl chains are hydrophobic and offer stable connectivity. More recently, rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine) are being used to add conformational constraints, which can pre-organize the PROTAC into a bioactive conformation and enhance metabolic stability.
Q3: What is "cooperativity" in the context of ternary complexes, and why is it important?
A3: Cooperativity (alpha, α) describes how the binding of the first protein to the PROTAC influences the binding of the second protein.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the second protein (the POI). This is often due to favorable new protein-protein interactions at the interface and leads to a more stable ternary complex.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, often due to steric clashes or unfavorable interactions.
-
No Cooperativity (α = 1): The two binding events are independent. Positive cooperativity is highly desirable as it stabilizes the ternary complex, which can lead to more efficient and potent protein degradation.
Q4: Is positive cooperativity essential for a potent PROTAC?
A4: Not necessarily. While a strong correlation often exists between positive cooperativity and degradation efficiency, some potent PROTACs have been developed that lack positive cooperativity. For example, a study on Bruton's tyrosine kinase (BTK) degraders found that PROTACs with longer linkers were still potent (DC50 in the 1-40 nM range) despite lacking positive cooperativity. This suggests that while cooperativity is a key parameter to optimize, other factors also contribute to overall degradation efficacy.
Q5: What is the "hook effect" and how can linker design influence it?
A5: The hook effect is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations. This occurs because an excess of the PROTAC molecule saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (POI-PROTAC and E3-PROTAC) at the expense of the productive ternary complex. A well-designed linker that promotes high positive cooperativity can help mitigate the hook effect by making the ternary complex more stable than the binary complexes.
Troubleshooting Common Experimental Issues
Issue 1: My PROTAC shows high binding affinity to both the target and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex.
-
Possible Cause 1: Suboptimal Linker Length or Rigidity.
-
The Problem: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are not accessible.
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths and rigidities. Even small changes can significantly impact efficacy. Evaluate these new variants in cellular degradation assays.
-
-
Possible Cause 2: Poor Ternary Complex Cooperativity.
-
The Problem: Even with good binary affinities, the system may lack the positive cooperativity needed to form a stable ternary complex in the competitive cellular environment.
-
Solution: Use biophysical assays like SPR or ITC to directly measure ternary complex formation and calculate the cooperativity factor (α). This data can guide the design of new linkers that foster more favorable protein-protein interactions.
-
-
Possible Cause 3: Poor Physicochemical Properties.
-
The Problem: The PROTAC may have poor cell permeability or be subject to rapid efflux by cellular pumps, preventing it from reaching its target at a sufficient intracellular concentration.
-
Solution: Modify the linker to improve physicochemical properties. For instance, incorporating PEG elements can increase solubility. Conduct cell permeability assays (e.g., Caco-2) or use cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm the PROTAC is reaching its target in live cells.
-
Issue 2: I observe target degradation in a biochemical assay (e.g., with purified proteins) but not in a cellular assay.
-
Possible Cause 1: Cell Permeability or Stability Issues.
-
The Problem: The PROTAC may not be entering the cells or could be rapidly metabolized once inside. The cellular environment is far more complex than a purified in vitro system.
-
Solution: Assess cell permeability as described above. To evaluate compound stability, use LC-MS/MS to measure the half-life of the PROTAC in cell lysates or culture medium over time.
-
-
Possible Cause 2: Low Protein Expression or Incorrect Localization.
-
The Problem: The target protein or the E3 ligase may not be expressed at sufficient levels in the chosen cell line, or they may not co-localize in the same cellular compartment.
-
Solution: Use Western blotting to confirm the expression levels of both the target protein and the recruited E3 ligase in your cell model. Use immunofluorescence or cellular fractionation to confirm co-localization.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Compound Instability or Solubility.
-
The Problem: The PROTAC may be degrading in the solvent (e.g., DMSO) or precipitating when diluted into aqueous cell culture media.
-
Solution: Always prepare fresh stock solutions and dilutions for each experiment. Ensure the compound is fully dissolved before adding it to the media and check for any visible precipitation.
-
-
Possible Cause 2: Biological Variability.
-
The Problem: Factors like cell passage number, cell density at the time of treatment, and minor variations in incubation time can lead to inconsistent results.
-
Solution: Maintain a strict and consistent cell culture protocol. Use cells within a defined low passage number range, ensure consistent seeding density, and use multichannel pipettes for compound addition to minimize timing differences.
-
Quantitative Data on Linker Optimization
Summarized data from published studies can guide linker design by illustrating established structure-activity relationships (SAR).
Table 1: Impact of Linker Type and Length on Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Estrogen Receptor (ER)α | CRBN | Alkyl | 11 (Compound 8a) | >50,000 | <20 |
| Estrogen Receptor (ER)α | CRBN | Alkyl | 13 (Compound 8b) | ~25,000 | ~80 |
| Estrogen Receptor (ER)α | CRBN | Alkyl | 15 (Compound 8c) | 15,700 | 100 |
| Estrogen Receptor (ER)α | CRBN | Alkyl | 17 (Compound 8d) | ~30,000 | ~90 |
| Estrogen Receptor (ER)α | CRBN | PEG | 12 | >1000 | ~50 |
| Estrogen Receptor (ER)α | CRBN | PEG | 16 (Compound 13) | 27 | >95 |
| TBK1 | VHL | PEG | < 12 | No degradation | N/A |
| TBK1 | VHL | PEG | 12 | 180 | >95 |
| TBK1 | VHL | PEG | 16 | 13 | >95 |
| (Data compiled from multiple sources) |
Table 2: Correlation of Linker Modification, Ternary Complex Affinity, Cooperativity, and Cellular Degradation of SMARCA2
| PROTAC Compound | Linker Modification | Ternary K_D (nM) | Cooperativity (α) | Cellular DC₅₀ (nM) |
| 1 | Pyridine (meta-N) | 0.9 ± 0.2 | 3.2 | 1.8 |
| 2 | Pyridine (ortho-N) | 13 ± 2 | 0.3 | 27 |
| 3 | Pyridine (para-N) | 130 ± 30 | 0.03 | >1000 |
| 7 | Elongated Linker | 11 ± 2 | 0.4 | 120 |
| ACBI1 | Optimized Linker | 4.5 ± 0.5 | 26 | 0.7 |
| (Data sourced from a study on SMARCA2 degraders, illustrating how linker changes that improve ternary complex affinity and cooperativity lead to more potent cellular degradation) |
Diagrams
PROTAC Signaling Pathway
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Experimental Workflow for Linker Optimization
Caption: A systematic workflow for the iterative design and optimization of PROTAC linkers.
Logical Relationships in Linker Design
Caption: Logical relationships between linker properties, ternary complex attributes, and outcomes.
Detailed Experimental Protocols
Protocol 1: Western Blot for Cellular Protein Degradation
This protocol is used to quantify changes in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest, cell culture reagents
-
PROTAC compound(s) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody for target protein; primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Plating & Treatment: Plate cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a serial dilution of PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody for the target protein (at manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Repeat blotting for the loading control protein.
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal with an imager. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate % degradation relative to the vehicle control. Plot the data to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol measures the real-time binding kinetics of binary and ternary complexes to determine affinity (K_D), kinetic rates (kₐ, k_d), and cooperativity (α).
Materials:
-
SPR instrument and sensor chips (e.g., Series S Sensor Chip NTA or CM5)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
PROTAC compounds
-
SPR running buffer (e.g., HBS-EP+)
Methodology:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip surface to a target level (e.g., ~100 response units, RU). Use one flow cell as a reference (no immobilized protein).
-
Binary Interaction Analysis (PROTAC ↔ E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., 1 nM to 1 µM).
-
Inject the PROTAC solutions over the E3 ligase and reference surfaces at a constant flow rate (e.g., 50 µL/min) for a set association time (e.g., 120s), followed by a dissociation phase with running buffer (e.g., 300s).
-
Fit the resulting sensorgrams (after reference subtraction) to a 1:1 binding model to determine the binary affinity (K_D_binary).
-
-
Ternary Interaction Analysis (POI + PROTAC ↔ E3 Ligase):
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a serial dilution of the PROTAC. For example, mix 25 µM POI with varying PROTAC concentrations.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface using the same flow parameters as the binary experiment.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI (K_D_ternary).
-
-
Data Analysis & Cooperativity Calculation:
-
The cooperativity factor (α) is the ratio of the binary to the ternary dissociation constants.
-
α = K_D_binary / K_D_ternary
-
An α > 1 indicates positive cooperativity.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
This protocol measures the heat changes upon binding to determine thermodynamic parameters (ΔH, ΔS) and binding affinity (K_D).
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein (POI)
-
PROTAC compounds
-
Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)
Methodology:
-
Sample Preparation: Dialyze all proteins and prepare PROTAC solutions in the same final buffer. Degas all samples before use.
-
Binary Titration (PROTAC into E3 Ligase):
-
Load the ITC syringe with the PROTAC solution (e.g., 10-20 times the expected K_D).
-
Load the sample cell with the E3 ligase solution (e.g., ~10 µM).
-
Perform the titration, consisting of an initial small injection followed by 19-25 subsequent injections (e.g., 2 µL each).
-
Integrate the heat peaks and fit the data to a single-site binding model to determine the stoichiometry (n), binding affinity (K_D_binary), and enthalpy (ΔH).
-
-
Ternary Titration (PROTAC into POI + E3 Ligase):
-
Load the sample cell with both the E3 ligase and the POI. To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, the POI should be at a saturating concentration.
-
Load the syringe with the PROTAC solution.
-
Perform the titration as described above.
-
Fit the data to determine the apparent binding affinity of the PROTAC in the ternary system (K_D_ternary).
-
-
Data Analysis & Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the affinities determined from the binary and ternary experiments.
-
α = K_D_binary / K_D_ternary
-
The change in Gibbs free energy (ΔG) can also be calculated to evaluate the stability of the complexes.
-
References
Technical Support Center: Synthesis of Long PEG Chain PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) with long polyethylene glycol (PEG) chains. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges associated with these complex molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and characterization of long PEG chain PROTACs.
| Problem ID | Question | Possible Causes & Solutions |
| SYN-01 | Low Yield of Final PROTAC Product | Incomplete Coupling Reactions: • Amide Coupling: Ensure complete activation of the carboxylic acid using appropriate coupling reagents (e.g., HATU, PyBOP). Extend reaction times and slightly increase the equivalents of the coupling reagent and base (e.g., DIPEA). Monitor reaction progress closely using LC-MS.[1] • Click Chemistry (CuAAC): Use a freshly prepared solution of sodium ascorbate and ensure the copper source is active. Degas the solvent to prevent oxidation of Cu(I).[1]Steric Hindrance: With long, flexible PEG chains, the reactive ends might fold back, causing steric hindrance. Try performing the reaction at a higher dilution to favor intermolecular over intramolecular interactions.Side Reactions: The hydroxyl groups within the PEG backbone are generally unreactive but can interfere under harsh conditions. Use mild and specific reaction conditions. |
| SYN-02 | Incomplete Reaction or Stalling | Poor Solubility of Reactants: While PEG linkers enhance the solubility of the final PROTAC, intermediates may have poor solubility in common organic solvents.[2] Try a different solvent system (e.g., DMF, DMSO) or a solvent mixture to ensure all components are fully dissolved.Deactivation of Reagents: Ensure all reagents are fresh and anhydrous, especially for moisture-sensitive reactions like amide coupling.[1] |
| PUR-01 | Difficulty in Purifying the Final PROTAC | Co-elution with Starting Materials/Reagents: Long PEG chains can cause the PROTAC to have a wide range of retention times on chromatography columns, leading to overlap with impurities.[3] • Reverse-Phase HPLC: Use a shallow gradient to improve separation. Consider using a different stationary phase (e.g., C4 instead of C18) that may offer different selectivity for large, flexible molecules. • Size Exclusion Chromatography (SEC): This can be effective in removing smaller impurities like unreacted ligands, but may not resolve species with similar hydrodynamic radii.Broad Peaks in Chromatography: The inherent polydispersity of long PEG chains can lead to broad peaks, making it difficult to isolate a pure fraction. If possible, use monodisperse PEG linkers to obtain sharper peaks. |
| PUR-02 | Presence of Multiple PEGylated Species | Polydispersity of the PEG Linker: Commercially available long PEG linkers are often a mixture of different chain lengths (polydisperse). This will result in a final PROTAC product that is also a mixture. Use highly pure, monodisperse PEG linkers if a single, well-defined product is required.Incomplete Reaction: If one of the coupling steps is incomplete, you may have a mixture of the desired PROTAC and a PEGylated intermediate. Drive the reaction to completion by optimizing reaction conditions. |
| CHAR-01 | Complex NMR Spectra | Overlapping Signals: The repeating ethylene glycol units (-OCH2CH2-) of the long PEG chain will produce a large, broad singlet in the 1H NMR spectrum, which can obscure other signals. • Acquire high-resolution spectra and consider 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals.Polydispersity: If a polydisperse PEG linker was used, the end-group signals may be broad or difficult to integrate accurately. |
| CHAR-02 | Ambiguous Mass Spectrometry (MS) Data | Broad Mass Peaks/Multiple Signals: Polydispersity of the PEG linker will result in a distribution of masses, often separated by 44 Da (the mass of one ethylene glycol unit). This can make it difficult to identify the correct molecular ion peak.Poor Ionization: High molecular weight PROTACs with long PEG chains may not ionize efficiently. Experiment with different ionization sources (e.g., ESI, MALDI) and solvent systems to improve signal intensity. The use of different cations (e.g., lithium) can sometimes improve characterization in tandem MS. |
Frequently Asked Questions (FAQs)
Q1: Why use a long PEG chain as a linker in a PROTAC?
Long PEG linkers are used for several reasons:
-
Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules.
-
Enhanced Permeability: By masking the polar surface area of the PROTAC, PEG linkers can improve cell permeability.
-
Optimal Ternary Complex Formation: A longer, flexible linker can provide the necessary distance and conformational freedom for the warhead and E3 ligase ligand to bind simultaneously to their respective proteins, which is essential for forming a stable and productive ternary complex. This can be particularly important when the binding pockets on the target protein and E3 ligase are far apart.
Q2: What are the main disadvantages of using a very long PEG linker?
While beneficial, excessively long PEG linkers can also have drawbacks:
-
Reduced Efficacy: If the linker is too long, it can lead to an unstable or non-productive ternary complex where ubiquitination cannot occur efficiently. This can result in a decrease in potency.
-
Increased "Hook Effect": PROTACs can exhibit a "hook effect" where at high concentrations, the degradation efficiency decreases. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase). A very flexible, long linker might exacerbate this effect.
-
Poor Pharmacokinetics: Very large molecules can have unfavorable pharmacokinetic properties, including reduced metabolic stability.
-
Synthetic and Purification Challenges: As detailed in the troubleshooting guide, long PEG chains introduce significant challenges in synthesis, purification, and characterization.
Q3: What are the key chemical reactions used to synthesize long PEG chain PROTACs?
The synthesis is typically modular, involving the coupling of the warhead, E3 ligase ligand, and the bifunctional PEG linker. Common reactions include:
-
Amide Bond Formation: This is one of the most common methods, typically using a carboxylic acid on one component and an amine on the other, with standard peptide coupling reagents like HATU or PyBOP.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This is a highly efficient and specific reaction for joining an alkyne-functionalized component to an azide-functionalized one. It is often used as the final step to ligate the two halves of the PROTAC.
-
Solid-Phase Synthesis: To simplify purification, one of the components can be attached to a solid support, and the rest of the molecule is built upon it. The final PROTAC is then cleaved from the support.
Q4: How does the length of the PEG linker affect the degradation efficiency of the PROTAC?
The relationship between linker length and degradation efficiency is complex and highly dependent on the specific target protein and E3 ligase pair. Generally, there is an optimal linker length.
-
Too Short: A short linker may cause steric clashes, preventing the formation of a stable ternary complex.
-
Too Long: An excessively long linker can lead to a non-productive complex and decreased potency. The optimal linker length must be determined empirically for each new PROTAC system by synthesizing and testing a series of PROTACs with varying linker lengths.
Quantitative Data Summary
The following table summarizes representative data from the literature, illustrating the impact of linker length on PROTAC activity. The optimal length is system-dependent.
| Target Protein | E3 Ligase | Linker Type & Length | Degradation Potency (DC₅₀) | Maximal Degradation (Dₘₐₓ) |
| BRD4 | CRBN | PEG, 1-2 units | >5 µM | Not specified |
| SMARCA2/4 | VHL | PEG | 300 nM / 250 nM | 65% / 70% |
| Estrogen Receptor α | Not specified | 12-atom PEG linker | Less potent | Not specified |
| Estrogen Receptor α | Not specified | 16-atom PEG linker | More potent | Not specified |
| TBK1 | VHL | Linkers > 12 atoms | Exhibited robust degradation | Not specified |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of an Amide-Linked PROTAC via Stepwise Coupling
This protocol describes the synthesis of a PROTAC by first coupling a warhead (Component A) with a Boc-protected amine-PEG linker, followed by deprotection and coupling to an E3 ligase ligand (Component B).
Step 1: Coupling of Component A with Amine-PEG-Boc
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized Component A (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
-
Dissolve the Component A-PEGn-Boc from Step 1 in dichloromethane (DCM).
-
At 0 °C, add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine-TFA salt is often used directly in the next step.
Step 3: Coupling with Component B
-
Follow the procedure in Step 1, using the deprotected Component A-PEGn-Amine from Step 2 as the amine component and the carboxylic acid-functionalized Component B as the acid component.
-
After workup, purify the final PROTAC product using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: PROTAC mechanism of action.
Caption: A typical workflow for PROTAC synthesis.
Caption: Troubleshooting low reaction yield.
References
Technical Support Center: Mitigating Steric Hindrance in PROTAC Design with m-PEG13-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG13-Boc to mitigate steric hindrance in Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and how does it affect their function?
A1: Steric hindrance in PROTACs refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1] This can be caused by a linker that is too short or rigid, leading to clashes between the POI and the E3 ligase.[2] An improperly designed linker can result in an unproductive orientation of the target protein and E3 ligase, hindering the ubiquitination process and subsequent degradation of the target protein.[1]
Q2: How can this compound help mitigate steric hindrance in my PROTAC design?
A2: this compound is a flexible, long-chain polyethylene glycol (PEG) linker.[3][4] Its flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex by overcoming potential steric clashes between the target protein and the E3 ligase. The extended length of the PEG chain can also span a greater distance between the ligand-binding sites on the POI and the E3 ligase, which is crucial when these sites are far apart. Additionally, PEG linkers can improve the aqueous solubility and cell permeability of the PROTAC molecule.
Q3: When should I consider using a long, flexible linker like this compound?
A3: Consider using a long, flexible linker like this compound when:
-
You observe low degradation efficiency with shorter or more rigid linkers, which may indicate steric hindrance.
-
Structural modeling or existing literature suggests a significant distance between the optimal attachment points on your POI ligand and E3 ligase ligand.
-
Your PROTAC candidate exhibits poor solubility or cell permeability.
-
You are in the early stages of PROTAC design and wish to explore a wider conformational space to identify a productive ternary complex geometry.
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein.
Possible Cause: Inefficient ternary complex formation due to steric hindrance.
Troubleshooting Steps:
-
Synthesize a panel of PROTACs with varying linker lengths: If you are using a short linker, synthesize analogues with longer, more flexible linkers like this compound. This allows for systematic evaluation of the impact of linker length on degradation efficiency.
-
Perform a Ternary Complex Formation Assay: Utilize biophysical assays such as TR-FRET, Fluorescence Polarization (FP), or Surface Plasmon Resonance (SPR) to directly assess the formation of the POI-PROTAC-E3 ligase ternary complex. An increase in ternary complex formation with a longer linker suggests that steric hindrance was a limiting factor.
-
Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linkers. This can help identify potential steric clashes and guide the design of linkers with optimal length and flexibility.
Problem 2: My this compound-containing PROTAC has poor solubility.
Possible Cause: While PEG linkers generally improve solubility, the overall properties of the PROTAC, including the lipophilicity of the warhead and E3 ligase ligand, can still lead to poor solubility.
Troubleshooting Steps:
-
Optimize the formulation:
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer containing a co-solvent such as PEG-400.
-
pH adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
-
Modify the PROTAC structure: If formulation optimization is insufficient, consider synthesizing analogues with additional solubilizing groups on the warhead or E3 ligase ligand, provided they do not interfere with binding.
Problem 3: I observe a "hook effect" with my this compound-containing PROTAC.
Possible Cause: The "hook effect" is characterized by reduced degradation at high PROTAC concentrations and is caused by the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase).
Troubleshooting Steps:
-
Perform a wide dose-response experiment: Test your PROTAC over a broad concentration range to confirm the bell-shaped curve characteristic of the hook effect.
-
Optimize PROTAC concentration: Identify the optimal concentration for maximal degradation from the dose-response curve and use this concentration for subsequent experiments.
-
Enhance ternary complex cooperativity: While challenging, redesigning the linker or modifying the ligands to promote positive cooperativity in ternary complex formation can mitigate the hook effect.
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | ERα | pVHL | 12 | >1000 | <20 | |
| PROTAC B | ERα | pVHL | 16 | ~100 | >80 | |
| PROTAC C | BTK | CRBN | < 11 | Impaired Degradation | N/A | |
| PROTAC D | BTK | CRBN | > 11 | Potent Degradation | >90 |
Table 2: Physicochemical Properties of Common Linker Types
| Linker Type | Flexibility | Solubility | Synthetic Accessibility | Potential for Steric Hindrance Mitigation |
| Alkyl Chain | High | Low | High | High |
| PEG Chain | High | High | Moderate | High |
| Rigid (e.g., piperazine) | Low | Moderate | Moderate | Low |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis involving the deprotection of the Boc group on this compound followed by coupling to an E3 ligase ligand.
Step 1: Boc Deprotection of this compound-Warhead Conjugate
-
Dissolve the this compound-warhead conjugate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with DCM (3x) to remove residual TFA. The resulting amine-PEG13-warhead conjugate (as a TFA salt) is used in the next step without further purification.
Step 2: Amide Coupling with E3 Ligase Ligand
-
To a solution of the E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide derivative) (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-PEG13-warhead conjugate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to afford the final PROTAC.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol is adapted from a general method for assessing BRD/PROTAC/CRBN ternary complex formation and can be optimized for other systems.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 Ligase (e.g., His-tagged)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., Tb-anti-GST)
-
Fluorescently-labeled anti-tag antibody (e.g., AF488-anti-His)
-
PROTAC of interest
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare a dilution series of the PROTAC in assay buffer.
-
In a 384-well plate, add a constant concentration of the tagged POI and tagged E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the wells. Include a DMSO vehicle control.
-
Add the Tb-conjugated antibody and the fluorescently-labeled antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.
-
Measure the TR-FRET signal on a plate reader by exciting the donor (Tb) at ~340 nm and measuring emission at the donor (~490 nm) and acceptor (~520 nm) wavelengths.
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC development.
References
Validation & Comparative
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide to m-PEG13-Boc and Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG chain can profoundly influence a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of m-PEG13-Boc with other discrete PEG linker lengths, offering supporting experimental data and detailed protocols to inform rational drug design.
While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on various discrete PEG linker lengths to provide a representative performance overview. The data presented illustrates general trends observed with varying PEG chain lengths.
Data Presentation: Comparative Performance of m-PEG-Boc Linkers
The following table summarizes the anticipated impact of different m-PEG-Boc linker lengths on key biopharmaceutical properties. The data is compiled from multiple sources and represents general trends rather than a direct head-to-head comparison in a single system.[1][2][3][4][5]
| Property | m-PEG4-Boc | m-PEG8-Boc | m-PEG12-Boc/m-PEG13-Boc | m-PEG24-Boc | General Trend with Increasing PEG Length |
| Solubility | Moderate Increase | Good Increase | High Increase | Very High Increase | Increases |
| In Vitro Potency (IC50/DC50) | High | High to Moderate | Moderate | Moderate to Low | May decrease due to steric hindrance |
| In Vivo Efficacy | Moderate | Good | Often Optimal | Variable, can decrease if potency is too low | Often improves up to an optimal length, then may plateau or decrease |
| Plasma Half-life (t1/2) | Shortest | Moderate | Long | Longest | Increases |
| Systemic Clearance | Highest | Moderate | Low | Lowest | Decreases |
| Stability (e.g., against aggregation) | Good | Very Good | Excellent | Excellent | Generally increases |
| Immunogenicity | Low | Lower | Lowest | Lowest | Decreases |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproduction of findings. Below are representative protocols for key experiments to compare the performance of bioconjugates with different PEG linker lengths.
Synthesis of m-PEG-Boc Linkers
A general approach for the synthesis of m-PEG-Boc involves the protection of the amine group of a commercially available m-PEG-amine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
m-PEG-amine (e.g., m-PEG13-amine)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the m-PEG-amine in the anhydrous solvent.
-
Add the base to the solution.
-
Add (Boc)2O to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the pure m-PEG-Boc linker.
Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Bioconjugation using m-PEG-Boc Linkers
This protocol outlines a two-step process for conjugating a payload to a biomolecule using a heterobifunctional PEG linker derived from m-PEG-Boc.
Step 1: Boc Deprotection
-
Dissolve the m-PEG-Boc linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected PEG-amine as a TFA salt.
Step 2: Conjugation The deprotected PEG-amine can then be conjugated to a payload containing a suitable reactive group (e.g., an NHS ester). The other end of the PEG linker would have a functional group (e.g., maleimide) for reaction with the biomolecule (e.g., a reduced antibody).
In Vitro Cytotoxicity Assay
This assay determines the potency of an antibody-drug conjugate (ADC).
Procedure:
-
Seed target cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the ADCs synthesized with different PEG linker lengths.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each ADC.
PROTAC-Mediated Protein Degradation Assay
This assay is used to evaluate the efficacy of PROTACs.
Procedure:
-
Culture target cells and treat them with varying concentrations of PROTACs with different PEG linkers.
-
After a specified incubation time, lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of the target protein and a loading control (e.g., actin).
-
Quantify the band intensities to determine the percentage of protein degradation.
-
Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for each PROTAC.
Pharmacokinetic (PK) Study in Rodents
This study evaluates the in vivo stability and clearance of the bioconjugate.
Procedure:
-
Administer a single intravenous dose of the bioconjugates with different PEG linker lengths to rodents (e.g., mice or rats).
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma using a validated method such as ELISA or LC-MS/MS.
-
Calculate pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC).
In Vivo Efficacy Study in Xenograft Models
This study assesses the therapeutic efficacy of the bioconjugate in a disease model.
Procedure:
-
Implant human tumor cells into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer the bioconjugates with different PEG linker lengths intravenously.
-
Monitor tumor growth and body weight over time.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to a vehicle control.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of PEG linkers.
Caption: Mechanism of action for a PROTAC, highlighting the role of the linker in forming the ternary complex.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: The impact of PEG linker length on key biopharmaceutical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: m-PEG13-Boc vs. Alkyl Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically influenced by the linker connecting the target-binding and E3 ligase-recruiting moieties. The choice between a hydrophilic polyethylene glycol (PEG)-based linker, such as m-PEG13-Boc, and a more hydrophobic alkyl linker can profoundly impact a PROTAC's physicochemical properties, cell permeability, and ultimately, its ability to degrade the target protein. This guide provides an objective, data-driven comparison of these two common linker types to aid researchers in the rational design of potent and effective PROTACs.
General Characteristics: A Tale of Two Linkers
The fundamental difference between PEG and alkyl linkers lies in their polarity. PEG linkers, composed of repeating ethylene glycol units, are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule.[1][2] This increased solubility can be advantageous for formulation and can also improve cell permeability by preventing aggregation and facilitating passage through the aqueous cellular environment.[1][2] In contrast, alkyl linkers, consisting of hydrocarbon chains, are hydrophobic.[1] While this hydrophobicity can sometimes limit aqueous solubility, it may also enhance membrane permeability by allowing the PROTAC to more readily partition into the lipid bilayer of the cell membrane.
Approximately 55% of reported PROTACs utilize PEG linkers, while around 30% employ alkyl chains, highlighting the prevalence of these two flexible linker types in PROTAC design. The choice between them is often a critical optimization step, balancing solubility, permeability, and the ability to induce a productive ternary complex between the target protein and the E3 ligase.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies comparing PROTACs with PEG and alkyl linkers targeting various proteins.
Table 1: Comparison of Bromodomain-Targeting PROTACs
| PROTAC | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Alkyl (C4) | BRD4 | Jurkat | ~20 | >90 | |
| BETd-24-6 | PEG | BRD4 | Jurkat | ~30 | >90 | |
| ARV-771 | PEG | BRD2/4 | 22Rv1 | <1 | >95 |
Table 2: Comparison of Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 14 | PEG | AR | LNCaP | 10 | 33 | |
| ARD-266 | Alkyl/Ether | AR | LNCaP | 0.2-1 | >95 |
Table 3: Comparison of Estrogen Receptor (ERα)-Targeting PROTACs
| PROTAC | Linker Type | Target | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| ERE-PROTAC | Alkyl | ERα | MCF-7 | <5 | Not specified | |
| PEG-ERE-PROTAC | PEG | ERα | MCF-7 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC efficacy. Below are protocols for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This protocol is used to detect the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease and deubiquitinase inhibitors
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate. Lyse the cells as described above.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-protein complex.
-
Capture of Immune Complex: Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Perform a western blot on the eluted proteins using an antibody against ubiquitin to detect the ubiquitinated target protein. A ladder of high molecular weight bands indicates polyubiquitination.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of PROTAC mechanisms.
Caption: PROTAC-mediated protein degradation pathway.
References
A Comparative Guide to the Analytical Validation of m-PEG13-Boc Purity
For researchers, scientists, and drug development professionals, ensuring the purity of PEGylation reagents is critical for the synthesis of well-defined bioconjugates. This guide provides an objective comparison of key analytical methods for validating the purity of methoxy-poly(ethylene glycol)-tert-butyloxycarbonyl (m-PEG13-Boc), a commonly used linker. We present supporting experimental protocols and illustrative data to aid in the establishment of robust quality control procedures.
Overview of Analytical Techniques
A multi-faceted approach is essential for the comprehensive characterization of this compound. The three primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information regarding the purity, identity, and structural integrity of the compound.[1]
Table 1: Comparison of Core Analytical Methods
| Method | Principle | Information Provided | Strengths | Limitations |
| RP-HPLC | Separation based on hydrophobicity.[2] | Purity profile, quantification of impurities, retention time. | High resolution and sensitivity, excellent for quantifying closely related impurities.[] | Requires reference standards for impurity identification; may not resolve all co-eluting species.[4] |
| ¹H NMR | Nuclear spin resonance in a magnetic field. | Structural confirmation, purity estimation, and functional group analysis. | Provides detailed structural information and stoichiometry of different parts of the molecule.[5] | Lower sensitivity compared to HPLC and MS; complex spectra for large polymers. |
| Mass Spec (MS) | Measurement of mass-to-charge ratio (m/z). | Molecular weight confirmation, impurity identification. | Unambiguous confirmation of molecular weight. | Boc group is prone to in-source fragmentation; complex spectra due to multiple charge states and adducts (Na+, K+). |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic compounds like this compound. The method separates the target molecule from impurities based on differences in their hydrophobicity.
Experimental Protocol: RP-HPLC
-
Objective: To determine the purity of this compound by separating it from potential impurities such as starting materials or by-products.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes is a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape.
-
Detection: UV absorbance at 215 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Illustrative Data Presentation
The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Table 2: Illustrative RP-HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 4.5 | 0.8 | Potential Impurity (e.g., m-PEG13-OH) |
| 2 | 12.1 | 99.1 | This compound (Main Product) |
| 3 | 15.3 | 0.1 | Potential Impurity (e.g., di-Boc species) |
Workflow for HPLC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. By integrating the signals corresponding to different protons in the molecule, one can confirm the presence of the methoxy (m), PEG, and Boc moieties and estimate purity.
Experimental Protocol: ¹H NMR
-
Objective: To confirm the structural identity of this compound and assess its purity.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
Expected Data and Interpretation
The structure of this compound contains distinct proton environments that give rise to characteristic signals.
Table 3: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Structure Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| Boc Group | -(CH₃)₃ | ~1.44 | Singlet | 9H |
| Methoxy Group | CH₃-O- | ~3.38 | Singlet | 3H |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.64 | Multiplet | 52H (13 x 4) |
| Terminal Methylene | -CH₂-O-Boc | ~4.2 | Triplet | ~2H |
Purity Assessment: The ratio of the integration of the Boc protons (9H) to the methoxy protons (3H) should be 3:1. A significant deviation may indicate the presence of impurities like unreacted m-PEG13-OH.
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.
Experimental Protocol: ESI-MS
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: ESI Time-of-Flight (ESI-TOF) or Quadrupole mass spectrometer.
-
Mode: Positive ion mode.
-
Sample Preparation: Dilute the sample to ~10 µg/mL in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Analysis: Direct infusion or coupling with an HPLC system (LC-MS).
Expected Data and Interpretation
The theoretical molecular weight of this compound (C₂₉H₅₉NO₁₅) is approximately 673.78 g/mol . In ESI-MS, the compound is typically observed as protonated or sodiated adducts.
Table 4: Illustrative ESI-MS Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 674.39 | 674.4 | Protonated molecule |
| [M+Na]⁺ | 696.37 | 696.4 | Sodiated adduct |
| [M-Boc+H]⁺ | 574.34 | 574.3 | In-source fragmentation product |
Note: The Boc protecting group is known to be labile and can cleave in the mass spectrometer source, leading to a prominent peak corresponding to the deprotected molecule ([M-Boc+H]⁺). The presence of this fragment is an artifact of the method and not necessarily indicative of impurity in the sample.
Workflow for Mass Spectrometry Analysis
Integrated Validation Strategy
For comprehensive quality control, these three techniques should be used in a complementary fashion. HPLC provides the primary purity assessment, while NMR confirms the structure and MS verifies the molecular weight.
References
Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Optimized Protein Degradation
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for the E3 ligase, and a linker connecting the two. The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of flexible and rigid PROTAC linkers, supported by experimental data, to inform rational design strategies for researchers, scientists, and drug development professionals.
The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The linker's length, composition, and rigidity dictate the spatial arrangement of these proteins, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[1] While flexible linkers have been widely used due to their synthetic tractability, there is a growing body of evidence highlighting the potential advantages of rigid linkers in enhancing potency and improving drug-like properties.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following tables summarize key experimental data comparing the performance of flexible and rigid linkers in different PROTAC systems.
| Linker Type | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Flexible | Alkyl/Ether (21 atoms) | TBK1 | 3 | 96 | |
| Flexible | Alkyl/Ether (29 atoms) | TBK1 | 292 | 76 | |
| Flexible | PEG | Androgen Receptor (AR) | Exhibited degradation at 3 µM | - | |
| Rigid | Disubstituted phenyl | Androgen Receptor (AR) | No activity | - | |
| Rigid | Not specified | Androgen Receptor (AR) | < 1 | - | |
| Flexible | Nine-atom alkyl chain | CRBN | Concentration-dependent decrease | - | |
| Flexible | Three PEG units | CRBN | Weak degradation | - |
Table 1: Comparative Degradation Efficacy of Flexible vs. Rigid PROTAC Linkers. This table highlights how linker composition and rigidity can significantly impact the degradation potency and efficacy for various target proteins.
| Linker Type | Linker Length (atoms) | Target Protein | Degradation Efficacy | Reference |
| Flexible (Alkyl/Ether) | < 12 | TBK1 | No degradation | |
| Flexible (Alkyl/Ether) | 12 - 29 | TBK1 | Submicromolar | |
| Flexible (PEG) | 12 | Estrogen Receptor α (ERα) | Effective | |
| Flexible (PEG) | 16 | Estrogen Receptor α (ERα) | More Potent |
Table 2: Impact of Flexible Linker Length on Degradation Efficacy. This table illustrates the critical role of linker length in achieving effective protein degradation, with a minimum length often required to enable productive ternary complex formation.
The Influence of Linker Flexibility on PROTAC Properties
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of conformational freedom. This flexibility can be advantageous in allowing the PROTAC to adopt a suitable conformation for ternary complex formation. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule. However, excessive flexibility can also be detrimental, potentially leading to unproductive binding modes or increased susceptibility to metabolism.
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation and enhanced metabolic stability. However, the constrained nature of rigid linkers can also hinder the formation of a productive ternary complex if the geometry is not optimal.
Experimental Protocols
To accurately evaluate and compare the efficacy of different PROTAC linkers, standardized and reproducible experimental methodologies are essential.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction. To measure ternary complex formation, a solution of the PROTAC saturated with one protein can be titrated into a solution of the second protein.
Visualizing PROTAC Mechanisms and Design Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
The Chameleon's Cloak: How Linker Composition Dictates PROTAC Permeability
A Comparative Guide for Researchers in Drug Development
The ability of a Proteolysis Targeting Chimera (PROTAC) to effectively reach its intracellular target is fundamentally governed by its capacity to traverse the cell membrane. As the crucial bridge connecting the target-binding and E3 ligase-recruiting moieties, the linker plays a surprisingly dynamic role in modulating this permeability. Far from being a passive spacer, the linker's composition—its length, flexibility, and chemical nature—profoundly influences the PROTAC's physicochemical properties and conformational behavior, ultimately determining its entry into the cell. This guide provides a comparative analysis of how different linker strategies impact PROTAC permeability, supported by experimental data and detailed protocols.
The Linker's Influence: A Balancing Act of Physicochemical Properties
The linker is a key determinant of a PROTAC's overall molecular properties, which often fall outside the traditional "rule of five" for oral bioavailability.[1][] Key parameters influenced by the linker include:
-
Molecular Weight (MW): Longer linkers inevitably increase the MW, which can negatively impact permeability.[]
-
Lipophilicity (logP): The linker's composition directly contributes to the overall lipophilicity. While a certain degree of lipophilicity is required for membrane traversal, excessive lipophilicity can lead to poor solubility and off-target effects.[3]
-
Polar Surface Area (PSA): The presence of heteroatoms (e.g., oxygen in PEG linkers) increases the PSA, which is generally associated with lower permeability. However, the linker's flexibility can allow for the formation of intramolecular hydrogen bonds (IMHBs) that shield this polarity.[4]
-
Rotatable Bonds (nRotb): Flexible linkers, such as alkyl and PEG chains, have a higher number of rotatable bonds, which can be entropically unfavorable for adopting a membrane-crossing conformation.
Comparative Analysis of Linker Types and Their Impact on Permeability
The choice of linker is a critical design element in PROTAC development. The most common linker types—polyethylene glycol (PEG), alkyl chains, and rigid linkers—each confer distinct properties that influence cell permeability.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their ability to enhance the solubility of PROTACs. However, their impact on permeability is complex. While the ether oxygens in the PEG chain increase the polar surface area, they can also participate in intramolecular hydrogen bonds, effectively shielding the polar groups of the PROTAC and facilitating membrane passage. This "chameleon-like" behavior allows the PROTAC to adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane.
Studies have shown that shorter PEG linkers generally lead to more permeable compounds. For instance, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker.
Alkyl Linkers
Alkyl linkers are more hydrophobic than PEG linkers and can improve cellular permeability by reducing the polar surface area. However, their high flexibility can be a double-edged sword. While flexibility can allow the PROTAC to adopt various conformations, it can also lead to an entropic penalty upon binding to the target and E3 ligase. Interestingly, some studies have shown that replacing a PEG linker with an alkyl linker does not always improve permeability, suggesting that the ability to form intramolecular hydrogen bonds to shield polarity can be more critical than simply reducing the overall PSA. In one case, a PROTAC with an alkyl linker was found to be 2.5-fold less permeable than its analogue with a 1-unit PEG linker.
Rigid Linkers
To overcome the drawbacks of highly flexible linkers, researchers have explored more rigid designs incorporating elements like piperazine, piperidine, alkynes, and triazoles. Rigidity can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation and can lead to improved physicochemical properties. However, the lack of flexibility can also make it more challenging to achieve the optimal geometry for the ternary complex.
Quantitative Data on Linker Composition and PROTAC Permeability
The following tables summarize experimental data from studies comparing the permeability of PROTACs with different linker compositions.
Table 1: Comparison of Permeability for PROTACs with Different Linker Types
| PROTAC | Linker Type | Linker Length (atoms) | Permeability (Papp, 10⁻⁶ cm/s) in PAMPA | Reference |
| Compound 7 | PEG | 8 | 0.6 | |
| Compound 9 | PEG | 11 | 0.006 | |
| Compound 15 | PEG | 5 | 0.005 | |
| Compound 17 | Alkyl | 4 | 0.002 | |
| PROTAC 2 | Ethylene glycol-based | 8 | High | |
| PROTAC 1 | Aliphatic | 8 | Low |
Table 2: Caco-2 Permeability Data for Selected PROTACs
| PROTAC | Linker Type | A2B Permeability (10⁻⁶ cm/s) | B2A Permeability (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | PEG | 1.7 | 14.1 | 8.4 | |
| PROTAC 20d | PEG | <0.7 | 8.6 | >12 |
Visualizing PROTAC Action and Permeability Assessment
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for assessing PROTAC permeability.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Workflow for assessing and optimizing PROTAC permeability.
Experimental Protocols for Key Permeability Assays
Accurate assessment of PROTAC permeability is crucial for successful drug development. The following are detailed methodologies for commonly used assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.
-
Compound Preparation: PROTACs are dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration in a donor plate.
-
Assay Setup: The acceptor plate is filled with buffer, and the lipid-coated filter plate is placed on top. The donor plate containing the PROTACs is then placed on the filter plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are determined using LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([drug]_acceptor / [drug]_donor_initial))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelium. Permeability is assessed by measuring the flux of a compound across this cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium in the apical (donor) chamber is replaced with a solution containing the PROTAC.
-
The basolateral (acceptor) chamber contains fresh medium.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the acceptor chamber at various time points.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
The direction of transport is reversed to assess active efflux. The PROTAC is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
The Papp is calculated for both A to B and B to A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay
The MDCK permeability assay is another cell-based assay used to assess permeability and is particularly useful for studying the role of specific transporters, such as P-glycoprotein (P-gp), when using transfected cells (MDCK-MDR1).
Principle: MDCK cells form a tight monolayer and can be transfected to overexpress specific efflux transporters.
Methodology:
The protocol is similar to the Caco-2 assay, involving cell seeding on transwell plates, monolayer integrity testing, and bidirectional permeability assessment. The primary difference is the cell line used and the shorter culture time (3-5 days).
Conclusion: Rational Linker Design is Key to Permeable PROTACs
The linker is a critical and highly tunable component in the design of effective PROTACs. Its composition directly modulates the physicochemical properties and conformational dynamics that govern cell permeability. A deep understanding of the interplay between linker length, flexibility, and chemical nature is essential for the rational design of PROTACs with optimal cell permeability and, consequently, therapeutic efficacy. By leveraging comparative in vitro permeability assays, researchers can systematically optimize linker design to develop PROTACs capable of efficiently reaching their intracellular targets and realizing their full therapeutic potential. The ability of a PROTAC to adopt a less polar, folded conformation, often facilitated by intramolecular hydrogen bonding, appears to be a key determinant of its permeability, highlighting the importance of considering the three-dimensional properties of these complex molecules.
References
head-to-head comparison of different E3 ligase ligands with m-PEG13-Boc
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical decision in this process is the selection of an E3 ubiquitin ligase and its corresponding ligand. While a multitude of E3 ligases exist, the most utilized in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][] This guide provides a comprehensive head-to-head comparison of various E3 ligase ligands, with a focus on those recruiting CRBN and VHL, to inform the selection process in the context of PROTACs employing flexible linkers like m-PEG13-Boc.
The efficacy of a PROTAC is not solely dependent on the choice of E3 ligase ligand but is a complex interplay between the ligand, the linker, and the target protein binder.[3] These components collectively influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1] Polyethylene glycol (PEG) linkers, such as the this compound variant, are frequently employed in PROTAC design to enhance solubility and provide the necessary flexibility and length to facilitate productive ternary complex formation.[4]
Comparative Performance of E3 Ligase Ligands
The selection of an E3 ligase ligand significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity, and potential off-target effects. Below, we present a comparative analysis of commonly used CRBN and VHL ligands.
CRBN E3 Ligase Ligands: A Comparative Overview
Ligands for the CRBN E3 ligase are primarily derived from immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. These ligands function as "molecular glues," inducing novel protein-protein interactions between CRBN and target proteins. While structurally similar, they exhibit distinct performance profiles when incorporated into PROTACs. Generally, pomalidomide and lenalidomide are considered more potent than thalidomide.
| Ligand | Representative Binding Affinity (Kd to CRBN) | Key Characteristics |
| Thalidomide | ~250 nM | The foundational CRBN ligand. Generally less potent in inducing degradation compared to its analogs. May be advantageous when minimizing off-target neosubstrate degradation is a priority. |
| Lenalidomide | ~250 nM | A thalidomide analog with improved potency. Offers a balance of high potency and potential for off-target effects. |
| Pomalidomide | ~180 nM | A potent CRBN ligand, often resulting in highly effective degraders. May have a greater potential for off-target effects through neosubstrate degradation. |
Note: Binding affinities can vary depending on the experimental conditions and the specific molecular context.
VHL vs. CRBN: A Head-to-Head Comparison
The choice between recruiting VHL or CRBN represents a key strategic decision in PROTAC design. VHL ligands are typically hydroxyproline mimics that bind to the substrate recognition pocket of VHL. The two E3 ligases and their respective ligands offer distinct advantages and disadvantages.
| Parameter | VHL-recruiting PROTACs | CRBN-recruiting PROTACs |
| Binding Mechanism | Binds to the substrate recognition pocket, mimicking the interaction with HIF-1α. | Acts as a "molecular glue," inducing a new protein-protein interface for substrate recognition. |
| Ternary Complex Stability | Tends to form more rigid and stable ternary complexes. | Often forms more transient ternary complexes, which may allow for faster catalytic turnover. |
| Cellular Localization | Both cytoplasmic and nuclear. | Primarily nuclear, but can shuttle to the cytoplasm. |
| Representative Ligand | VH032, VL285 analogs | Pomalidomide, Lenalidomide, Thalidomide |
| Representative Degradation Potency (DC50) | Can achieve low nanomolar to picomolar DC50 values. | Can achieve low nanomolar to picomolar DC50 values. |
| Potential Off-Target Effects | Generally considered to have fewer off-target degradation effects. | Can induce degradation of endogenous "neosubstrates" (e.g., IKZF1/3), which can be a liability or a therapeutic opportunity. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and the methodologies used to evaluate E3 ligase ligand performance, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative guide. Below are detailed methodologies for key experiments used to evaluate the performance of E3 ligase ligands in PROTACs.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A vehicle control (e.g., DMSO) should be included at a concentration equivalent to the highest PROTAC concentration.
-
Treat the cells with the PROTAC dilutions and the vehicle control for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the corresponding loading control for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: E3 Ligase Binding Assay (Isothermal Titration Calorimetry - ITC)
ITC is a quantitative technique used to measure the binding affinity of a ligand to a protein by directly measuring the heat change upon binding.
1. Sample Preparation:
-
Purify the recombinant E3 ligase (e.g., CRBN-DDB1 complex or VHL-ElonginB-ElonginC complex) and the E3 ligase ligand.
-
Dialyze both the protein and the ligand into the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent air bubbles during the experiment.
2. ITC Experiment:
-
Load the E3 ligase solution into the sample cell of the ITC instrument.
-
Load the E3 ligase ligand solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment with injections of the ligand into the buffer alone should be performed to determine the heat of dilution.
3. Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: Quantitative Proteomics for Selectivity Analysis
To assess the selectivity of a PROTAC and identify potential off-target degradation, a global quantitative proteomics approach can be employed.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration around its DC50 and with a vehicle control for a defined period.
-
Harvest and lyse the cells as described in the Western Blot protocol.
2. Protein Digestion and Labeling:
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT) according to the manufacturer's protocol. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
3. Mass Spectrometry Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the attached TMT tags, generating reporter ions whose intensities are proportional to the abundance of the peptide in each sample.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the proteins across all samples based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment compared to the vehicle control.
-
The primary target protein should be among the most significantly downregulated proteins, and the analysis will reveal any other proteins that are also degraded, indicating off-target effects.
Conclusion
The selection of an E3 ligase ligand is a critical step in the development of effective and selective PROTACs. This guide provides a comparative framework for the most commonly used CRBN and VHL ligands, highlighting their respective strengths and weaknesses. While pomalidomide and lenalidomide often provide higher potency for CRBN-based PROTACs, they may also introduce off-target effects. VHL-based PROTACs, in contrast, are often associated with a cleaner off-target profile. The choice of E3 ligase and its ligand must be carefully considered in the context of the specific target protein, the desired therapeutic window, and the overall properties of the PROTAC molecule. The provided experimental protocols offer a robust starting point for the systematic evaluation and optimization of novel PROTACs. As the field of targeted protein degradation continues to evolve, the exploration of new E3 ligases and their ligands will undoubtedly expand the therapeutic potential of this exciting modality.
References
Evaluating the In Vivo Stability of m-PEG13-Boc Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall pharmacokinetic profile of these heterobifunctional molecules. This guide provides a comparative evaluation of PROTACs containing the m-PEG13-Boc linker, a commonly utilized polyethylene glycol (PEG)-based linker, against alternatives, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC In Vivo Stability
The linker in a PROTAC molecule is not merely a spacer but a crucial element that influences its physicochemical properties, including solubility, permeability, and metabolic stability. The choice of linker can significantly impact the in vivo half-life, exposure, and ultimately, the protein degradation efficiency of the PROTAC.
This compound Linker: The this compound linker is characterized by a 13-unit polyethylene glycol chain. PEG linkers are known to enhance the aqueous solubility of PROTACs, which is often a challenge for these high molecular weight molecules.[1][] This improved solubility can facilitate formulation and administration. However, a common trade-off with flexible, long-chain PEG linkers is a potential decrease in metabolic stability.[3] The ether linkages in the PEG chain can be susceptible to oxidative metabolism, leading to faster clearance from the body.[4]
Alternative Linkers: To address the potential metabolic liabilities of PEG linkers, researchers have explored more rigid linker designs. These alternatives often incorporate cyclic structures such as piperazine or piperidine moieties.[5] These rigid linkers can shield the PROTAC from metabolic enzymes, leading to improved in vivo stability and a longer half-life. While potentially enhancing stability, these more rigid and hydrophobic linkers might negatively impact solubility.
Quantitative Data Comparison
| Parameter | This compound Linker | Rigid Linker (e.g., Alkyl-Piperazine) | Rationale |
| Solubility | Higher | Lower | The hydrophilic nature of the PEG chain enhances aqueous solubility. |
| Metabolic Stability | Lower | Higher | PEG linkers are more susceptible to oxidative metabolism, while rigid structures can sterically hinder metabolic enzymes. |
| In Vivo Half-life (t½) | Shorter | Longer | Increased metabolic stability of rigid linkers leads to slower clearance and a longer duration of action. |
| Plasma Clearance (CL) | Higher | Lower | Faster metabolism of PEGylated PROTACs results in more rapid clearance from the plasma. |
| Cell Permeability | Variable | Generally Higher | While PEG can improve solubility, excessive hydrophilicity can hinder passive diffusion across cell membranes. More lipophilic rigid linkers can sometimes improve permeability. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of different PROTACs.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration in mice.
a. Animal Models and Housing:
-
Species: Male BALB/c mice (6-8 weeks old, 20-25 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.
b. PROTAC Formulation:
-
For IV Administration: Dissolve the PROTAC in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL.
-
For PO Administration: Suspend the PROTAC in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
c. Administration:
-
IV Administration: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
Oral Gavage: Administer a single dose of 10 mg/kg using a gavage needle.
d. Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at predose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
e. Bioanalysis using LC-MS/MS:
-
Sample Preparation: Precipitate plasma proteins by adding three volumes of acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the PROTAC concentration.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.
Western Blot Analysis for In Vivo Target Protein Degradation
This protocol describes the quantification of target protein degradation in tumor tissue from xenograft mouse models treated with a PROTAC.
a. Xenograft Model and PROTAC Treatment:
-
Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle and treatment groups.
-
Administer the PROTAC at the desired dose and schedule.
b. Tissue Harvesting and Lysate Preparation:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
To prepare lysates, weigh a small piece of frozen tumor tissue (20-30 mg) and homogenize it in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors using a tissue homogenizer.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Denature the protein samples by boiling at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
e. Densitometry Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control group.
Visualizations
Caption: Mechanism of Action of PROTACs.
Caption: In Vivo Evaluation Workflow for PROTACs.
References
The Pivotal Role of Linkers in PROTAC Design: A Comparative Guide to PEG and Alternative Chemistries
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a crucial role. This guide provides an objective comparison of Polyethylene Glycol (PEG) linkers with alternative strategies, supported by experimental data, to inform the rational design of next-generation protein degraders.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, far from being a mere spacer, critically influences a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase. This guide delves into case studies of successful PROTACs, highlighting the impact of linker composition on their performance.
Mechanism of Action: A Tripartite Alliance for Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.
Comparative Analysis of Linker Chemistries
The choice of linker significantly impacts a PROTAC's biological activity. While PEG linkers have been widely employed due to their favorable properties, alternative linker strategies are gaining prominence to overcome limitations and enhance PROTAC performance.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene glycol units. | Hydrophilic, improving solubility and cell permeability.[1] Synthetically versatile, allowing for easy modification of length. | Can be metabolically unstable.[2] May lead to off-target effects. |
| Alkyl Chains | Simple hydrocarbon chains. | Synthetically straightforward and chemically stable.[1] Provide high conformational flexibility. | Generally hydrophobic, potentially limiting solubility.[1] Increased risk of non-specific binding. |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, enhancing potency.[1] May improve metabolic stability and pharmacokinetic properties. | More synthetically challenging to prepare. |
| Triazole Linkers | Contain a triazole ring, often introduced via "click chemistry". | Metabolically stable. The "click chemistry" approach allows for efficient and modular synthesis. Can be considered a component of a rigid linker strategy. | May influence the overall geometry and flexibility of the PROTAC. |
Case Studies: Successful PROTACs and their Linkers
MZ1: A BET Degrader with a PEG Linker
MZ1 is a well-characterized PROTAC that selectively degrades BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins implicated in cancer. It utilizes a PEG linker to connect the BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand.
ARV-110 (Bavdegalutamide): An Androgen Receptor Degrader with a Rigid Linker
ARV-110 is an orally bioavailable PROTAC that targets the androgen receptor (AR) for degradation and is in clinical development for prostate cancer. Contrary to initial assumptions of a flexible linker, ARV-110 employs a short and rigid piperidine-piperazine linker. This rigid design is believed to contribute to its potent degradation activity.
ARV-471 (Vepdegestrant): An Estrogen Receptor Degrader with a Rigid Linker
ARV-471 is another clinically advanced oral PROTAC that targets the estrogen receptor (ER) for degradation and is being investigated for the treatment of breast cancer. Similar to ARV-110, ARV-471 incorporates a rigid linker to connect its ER-targeting moiety to a cereblon (CRBN) E3 ligase ligand.
Performance Data of Representative PROTACs
The following table summarizes the performance of several successful PROTACs, highlighting the impact of their respective linker types on their degradation potency (DC50), maximum degradation (Dmax), and cell growth inhibition (IC50).
| PROTAC | Target(s) | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MZ1 | BRD4 (preferential) | VHL | PEG | H661, H838 | 8, 23 | >90 at 100 nM | - |
| dBET1 | BRD2/3/4 | CRBN | Alkyl-ether | MV4;11 | - | - | 20 |
| ARV-110 | Androgen Receptor | CRBN | Rigid (Piperidine-piperazine) | VCaP | < 1 | >90 | - |
| ARV-471 | Estrogen Receptor | CRBN | Rigid | MCF7 | ~2 | >90 | - |
| CDK9 Degrader (Compound 21) | CDK9 | CRBN | Triazole | MOLM-13 | 1.8 | 95 | 3.5 (MV4-11) |
Signaling Pathways Targeted by Successful PROTACs
The degradation of key proteins by PROTACs can have a profound impact on cellular signaling pathways involved in disease progression.
Androgen Receptor Signaling Pathway
ARV-110 targets the androgen receptor, a key driver of prostate cancer. Upon androgen binding, the AR translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival. By degrading the AR, ARV-110 effectively shuts down this pro-tumorigenic signaling cascade.
Estrogen Receptor Signaling Pathway
ARV-471 targets the estrogen receptor, a critical driver in the majority of breast cancers. Estrogen binding to ER leads to its activation and subsequent regulation of genes that promote tumor growth. ARV-471-mediated degradation of ER blocks this signaling pathway.
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay (IC50 Determination)
This protocol describes the use of the MTT assay to measure the effect of a PROTAC on cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Experimental Workflow for PROTAC Evaluation
The systematic evaluation of a novel PROTAC involves a series of interconnected experimental steps to characterize its efficacy and mechanism of action.
References
The Critical Role of the Linker in PROTAC Design: A Comparative Guide to Optimization Strategies
A comprehensive review of linker properties and their impact on the efficacy, selectivity, and therapeutic potential of Proteolysis-Targeting Chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of linker design strategies, supported by experimental data and detailed protocols.
The design of a PROTAC is a multi-parameter optimization challenge, with the linker component playing a pivotal role in determining the overall success of the molecule. The linker is not merely a passive spacer but an active contributor to the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide delves into the critical aspects of linker design, providing a comparative analysis of different linker types and their impact on PROTAC performance.
The PROTAC Mechanism of Action: A Linker-Dependent Process
A PROTAC's function is to induce the ubiquitination and subsequent degradation of a target protein by the proteasome. This is achieved by simultaneously binding the target protein and an E3 ligase, thereby forming a ternary complex. The linker's length, rigidity, and chemical composition are crucial in ensuring the correct geometry and stability of this complex, which is a prerequisite for efficient ubiquitination.
Caption: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Properties
The optimization of a PROTAC linker involves a systematic evaluation of its length, composition, and attachment points. Below is a comparison of how these properties influence key performance metrics.
Linker Length
The distance between the target protein and the E3 ligase is a critical determinant of ternary complex stability. The optimal linker length is highly dependent on the specific target and E3 ligase pair.
| Linker Type | Typical Length | Advantages | Disadvantages | Representative PROTAC | DC50 |
| Short Alkyl Chains | 2-4 atoms | Can promote strong protein-protein interactions within the ternary complex. | May introduce steric hindrance, preventing complex formation. | PROTAC-1 (BRD4) | ~50 nM |
| PEG Linkers | 4-12 PEG units | Improves solubility and cell permeability. Provides flexibility. | Can lead to "hook effect" at high concentrations. May have poor metabolic stability. | ARV-110 (AR) | ~1 nM |
| Long Alkyl Chains | >10 atoms | Can span larger distances and access different binding pockets. | May be too flexible, leading to an entropic penalty for complex formation. Can have poor solubility. | PROTAC-2 (ERRα) | ~100 nM |
Linker Composition
The chemical nature of the linker influences its rigidity, solubility, and overall pharmacokinetic properties.
| Linker Composition | Key Features | Impact on PROTAC Performance | Example Application |
| Alkyl Chains | Flexible, hydrophobic. | Can adopt multiple conformations, potentially aiding in ternary complex formation. Poor aqueous solubility can limit bioavailability. | Early-generation PROTACs. |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible. | Enhances solubility and reduces non-specific binding. Can improve cell permeability. | Widely used in modern PROTACs to improve drug-like properties. |
| Rigid Linkers (e.g., alkynes, piperazines) | Constrained conformation. | Reduces the entropic penalty of ternary complex formation, potentially increasing potency. Can provide better selectivity. | Used to probe optimal vector and orientation for ternary complex formation. |
Linker Attachment Points
The vector and position at which the linker is attached to the target and E3 ligase ligands can dramatically alter the geometry of the ternary complex.
Caption: A typical workflow for PROTAC linker design and optimization.
Experimental Protocols for Linker Evaluation
The systematic evaluation of PROTAC linkers requires a suite of robust biochemical and cellular assays.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values.
NanoBRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex in live cells.
Methodology:
-
Cell Line Engineering: Create a stable cell line expressing the target protein tagged with NanoLuc luciferase. The E3 ligase is endogenously expressed.
-
Cell Plating: Plate the engineered cells in a white, 96-well plate.
-
PROTAC and Probe Addition: Add the PROTAC at various concentrations, followed by the addition of a fluorescently labeled E3 ligase ligand (e.g., a HaloTag ligand).
-
Incubation: Incubate the plate for a specified time to allow for complex formation.
-
Signal Detection: Measure both the NanoLuc luminescence and the fluorescence from the labeled ligand using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A positive BRET signal indicates proximity between the target protein and the E3 ligase, confirming ternary complex formation.
Caption: The experimental workflow for a Western Blot assay.
Conclusion
The linker is a critical design element in the development of effective PROTACs. A systematic and iterative approach to linker optimization, involving the variation of length, composition, and attachment points, is essential for achieving high potency and selectivity. The use of a comprehensive suite of assays, from biochemical to cellular, is necessary to fully characterize the impact of the linker on ternary complex formation and subsequent protein degradation. Future advancements in linker technology, including the development of novel linker chemistries and computational modeling approaches, will continue to refine the design of next-generation PROTACs with improved therapeutic profiles.
Safety Operating Guide
Proper Disposal of m-PEG13-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like m-PEG13-Boc are critical for maintaining a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Core Compound Characteristics and Safety Profile
This compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a tert-butyloxycarbonyl (Boc) protecting group. Based on the safety data sheet for the closely related compound, Boc-NH-PEG-COOH, this compound is not classified as a hazardous substance.[1] The primary components to consider for disposal are the polyethylene glycol backbone and the Boc group. Polyethylene glycol is known to be readily biodegradable and is not considered hazardous waste.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is used to minimize exposure and ensure safety:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Compatible chemical-resistant gloves |
| Body Protection | Standard laboratory coat |
| Respiratory Protection | Generally not required unless generating dusts |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste.
For Small Quantities (Typically < 10g):
-
Inert Mixture Preparation: In a designated container, mix the this compound waste with a non-reactive, inert material such as sand, earth, or vermiculite.
-
Secure Containment: Place the mixture in a sealed and clearly labeled container.
-
General Waste Disposal: This sealed container can typically be disposed of in the regular solid waste stream. However, always consult and adhere to your institution's specific guidelines and local regulations.
-
Avoid Water Contamination: Do not flush this compound or its mixtures down the drain or into any wastewater systems.
For Large Quantities (Typically > 10g):
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The label should include the full chemical name.
-
Licensed Disposal Service: Arrange for the collection and disposal of the waste through a licensed chemical waste management company. This is the most common and recommended practice for larger quantities of chemical waste.
-
Regulatory Compliance: Ensure that all local and national regulations for chemical waste disposal are followed.
Disposal of Empty Containers:
-
Triple Rinsing: Thoroughly rinse the empty container that held this compound at least three times with a suitable solvent (e.g., ethanol or isopropanol).
-
Rinsate Collection: Collect the rinsate and treat it as chemical waste, following the procedures outlined above for either small or large quantities.
-
Container Disposal: After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or required pH adjustments, are available for this compound. The primary guideline is to prevent its release into the environment, particularly into aquatic systems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound based on the quantity of waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always prioritize consulting your institution's specific environmental health and safety (EHS) guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for m-PEG13-Boc
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of m-PEG13-Boc, a methoxy-terminated polyethylene glycol derivative with a Boc-protecting group. Adherence to these protocols is paramount to ensure personal safety and maintain the integrity of your research. While this compound is not classified as a hazardous substance, best practices in a laboratory setting dictate cautious handling of all chemical reagents.[1] The toxicological properties of this specific compound have not been exhaustively investigated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar PEGylated compounds.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against potential splashes of the compound, especially when in solution. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Inspect for tears or degradation before use. | Prevents direct skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | Standard, full-sleeved. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling large quantities, generating dust or aerosols, or if ventilation is inadequate. | Minimizes the risk of inhaling airborne particles.[2] Not typically necessary when handled in a certified chemical fume hood.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for both safety and maintaining the chemical's stability.
| Procedure | Protocol | Rationale |
| General Handling | Handle in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation exposure to any potential dust or vapors.[2] |
| Avoid contact with skin, eyes, and clothing. | Prevents potential irritation and accidental exposure. | |
| Do not eat, drink, or smoke in the handling area. | Prevents ingestion of the chemical. | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | Protects the compound from moisture and atmospheric contaminants. |
| Keep away from strong oxidizing agents. | Prevents potentially hazardous chemical reactions. | |
| Recommended storage temperature is typically -20°C for long-term stability. | As is common for many PEGylated reagents to prevent degradation. |
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method | Rationale |
| Unused or Waste this compound | Dispose of as chemical waste in a designated, labeled, and sealed container. | Prevents release into the environment and ensures proper handling by waste management services. |
| Contaminated Materials (e.g., gloves, pipette tips, paper towels) | Place in a sealed bag or container labeled as chemical waste. | Prevents cross-contamination and ensures safe disposal. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsate as chemical waste. The cleaned container can then be disposed of according to local regulations. | Ensures that residual chemical is not improperly discarded. |
In Case of Accidental Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of significant exposure, seek immediate medical attention.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
